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Z,D-CITRULLINE

Cat. No.: B1174105
CAS No.: 13594-52-0
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Description

Significance of Citrulline as a Non-Proteinogenic Amino Acid in Biochemical Studies

Citrulline's status as a non-proteinogenic amino acid underscores its distinct biochemical significance. While not directly involved in de novo protein synthesis, it plays critical roles in key metabolic cycles, particularly the urea (B33335) cycle and the production of nitric oxide (NO). wikipedia.orgbevital.no Its presence and metabolism are essential for maintaining nitrogen balance and regulating vasodilation, among other functions. wikipedia.orgbevital.nonih.gov Academic research focuses on understanding how citrulline is synthesized, metabolized, and transported, and how these processes impact cellular and systemic homeostasis. bevital.noresearchgate.netnih.gov Its involvement in these fundamental pathways makes it a valuable marker and target in studies of metabolic disorders, cardiovascular health, and immune function. nih.govresearchgate.netnih.govnih.govumk.pl

Historical Overview of Citrulline's Discovery and Early Academic Characterization

The history of citrulline's discovery reveals an interesting evolution in its characterization within the academic sphere. Although the term "citrulline" was used earlier to describe a substance from Citrullus Colocynthis, distinct from the modern amino acid, the citrulline relevant to current biochemical studies was first isolated from watermelon (Citrullus vulgaris) in 1914 by Japanese researchers Yatarō Koga and Ryō Ōtake. wikipedia.orgucl.ac.ukucl.ac.uk Their initial work laid the groundwork, though the compound was further codified and its chemical formula determined by Mitsunori Wada in 1930. wikipedia.orgucl.ac.ukmdpi.com Early academic characterization focused on its presence in watermelon and its role as an intermediate in the urea cycle, a pathway crucial for detoxifying ammonia (B1221849) in mammals. wikipedia.orgbevital.nonih.gov

Overview of Citrulline's Multifaceted Roles in Biological Systems from a Research Perspective

From a research perspective, citrulline's roles in biological systems are remarkably multifaceted. A primary area of focus is its involvement in the urea cycle, where it is synthesized from ornithine and carbamoyl (B1232498) phosphate (B84403) and subsequently converted to argininosuccinate (B1211890). bevital.nonih.govnih.gov This central role in ammonia detoxification highlights its importance in liver function and in the study of urea cycle disorders. bevital.no Beyond the urea cycle, citrulline is a crucial precursor for the synthesis of arginine, the substrate for nitric oxide synthase (NOS) enzymes. bevital.nonih.govnih.govmdpi.com This link to NO production has driven extensive research into citrulline's impact on vascular function, blood flow, and exercise physiology. nih.govmdpi.comnih.govcambridge.org Furthermore, research indicates roles in protein homeostasis, immune function, and as a potential marker of intestinal health due to its significant production in enterocytes. bevital.nonih.govnih.govnih.govumk.plaustinpublishinggroup.com

Current Academic Research Landscape and Identified Knowledge Gaps in Citrulline Biology

The current academic research landscape on citrulline is vibrant, exploring its potential therapeutic applications and delving deeper into its complex metabolic interactions. Research continues to investigate its effects on cardiovascular health, exercise performance, and various disease states. nih.govumk.plmdpi.comnih.gov Identified knowledge gaps include a complete understanding of the physiological role of endogenous citrulline production on protein homeostasis, despite evidence from supplementation studies suggesting anabolic properties. nih.gov Further research is also needed to fully clarify the beneficial effects of citrulline supplementation on antioxidant enzyme activity following physical exercise. cambridge.org The potential synergistic benefits of citrulline with other dietary supplements on gut function also remain to be explored. nih.gov

Stereoisomeric Considerations in Citrulline Research: Distinctions and Convergences of Z,D- and L-Forms

Citrulline possesses a chiral center at the α-carbon, leading to the existence of stereoisomers: L-citrulline and D-citrulline. In academic research, the stereoisomeric considerations, particularly the distinctions and convergences of the L-form and the racemic mixture (often referred to as DL-citrulline or, in the context of this article's focus, Z,D-citrulline), are crucial.

The vast majority of naturally occurring and biologically active citrulline in mammals is L-citrulline. wikipedia.orgnih.govnih.govmdpi.com L-citrulline is the form involved in the urea cycle and serves as the primary precursor for L-arginine synthesis. bevital.nonih.govnih.gov Academic research on citrulline's physiological roles, such as NO production, vascular effects, and muscle protein synthesis, predominantly focuses on the L-isomer. nih.govmdpi.comresearchgate.netmdpi.com

D-citrulline, the enantiomer of L-citrulline, is less common in biological systems. While L-citrulline has a specific metabolic fate through the urea cycle and conversion to L-arginine, the metabolic pathways and biological activities of D-citrulline are less well-characterized in mammalian systems. Research on D-citrulline is more limited and sometimes explores its applications in synthetic chemistry or as a chiral building block in pharmaceutical preparations.

The term "this compound" as used in this context likely refers to DL-citrulline, which is a racemic mixture containing equal parts of L-citrulline and D-citrulline. In research utilizing DL-citrulline, it is important to consider that the observed effects may be attributable solely to the L-isomer, a combined effect of both stereoisomers, or potentially even distinct effects of the D-isomer. Studies investigating the biological activity of DL-citrulline need to account for the presence of both enantiomers and, ideally, compare the effects to those of pure L-citrulline and potentially pure D-citrulline to delineate the contributions of each stereoisomer.

Research on metal complexes of citrulline has sometimes characterized the stereochemistry of the bound ligand, noting the presence of D or L enantiomers in the crystal structure, highlighting the importance of stereochemistry in structural studies. mdpi.commdpi.com For instance, a study on a copper bis-citrullinato complex noted the presence of the D,D stereochemistry in the crystal structure. mdpi.com

While L-citrulline's metabolic fate and physiological roles are relatively well-established in academic literature, the specific biological activities and metabolic handling of D-citrulline and consequently, the contributions of the D-isomer in studies using DL-citrulline (this compound), represent an area requiring further dedicated research to fully understand the distinctions and potential convergences of these stereoisomeric forms in various biological contexts.

Properties

CAS No.

13594-52-0

Molecular Formula

C9H21N

Synonyms

Z,D-CITRULLINE

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Citrulline

Endogenous Synthesis Mechanisms

Endogenous citrulline synthesis occurs through interconnected pathways, with key contributions from the urea (B33335) cycle, nitric oxide production, and the metabolism of specific amino acid precursors. ontosight.aimdpi.combevital.nonih.gov

Within the urea cycle, which primarily takes place in the liver, citrulline is synthesized in the mitochondria from ornithine and carbamoyl (B1232498) phosphate (B84403), a reaction catalyzed by the enzyme ornithine transcarbamylase (OTC). healthmatters.ioontosight.aiwikipedia.orgfrontiersin.orgontosight.ai This step is a critical point in the cycle, facilitating the incorporation of a carbamoyl group (containing nitrogen derived from ammonia (B1221849) and bicarbonate) onto ornithine, thus moving nitrogen towards eventual excretion as urea. ontosight.aicreative-proteomics.com The citrulline produced in the hepatic urea cycle is typically channeled directly into the subsequent steps of the cycle and is not a major contributor to circulating citrulline levels under normal conditions. frontiersin.orgphysiology.org

Citrulline is also generated as a direct byproduct of the enzymatic synthesis of nitric oxide (NO). Nitric oxide synthases (NOS) catalyze the conversion of L-arginine to NO and L-citrulline. wikipedia.orghealthmatters.ioontosight.airesearchgate.netguidetopharmacology.orgwikipedia.orgnih.govfrontiersin.orgnih.gov This reaction involves the five-electron oxidation of a guanidino nitrogen of L-arginine, proceeding through an intermediate, Nω-hydroxy-L-arginine. wikipedia.orgfrontiersin.orgnih.gov Three main isoforms of NOS exist in mammals: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS), all of which produce citrulline in equimolar amounts with NO. guidetopharmacology.orgfrontiersin.orgelsevier.es This pathway is particularly significant in tissues where NO production is vital for signaling, such as the endothelium, neurons, and immune cells. guidetopharmacology.orgwikipedia.orgfrontiersin.org

Glutamine is considered a significant precursor for citrulline synthesis, particularly in the enterocytes of the small intestine. mdpi.comnih.govaustinpublishinggroup.com Intestinal enterocytes possess the necessary enzymatic machinery to convert glutamine through a series of reactions involving enzymes like glutaminase, pyrroline-5-carboxylate synthase, and ornithine aminotransferase, ultimately leading to the formation of ornithine, which is then converted to citrulline by OTC. mdpi.comaustinpublishinggroup.com While glutamine contributes significantly to the nitrogen pool utilized for citrulline synthesis, research using isotopic tracers has indicated that dietary arginine and ornithine may contribute more substantially to the carbon skeleton of citrulline compared to glutamine's carbon contribution. physiology.orgberkeley.edunih.gov However, glutamine's role as a nitrogen and non-specific carbon donor remains important. nih.govphysiology.orgberkeley.edu Studies have shown that glutamine supplementation can increase plasma citrulline levels. nih.govphysiology.orgnih.gov

Ornithine is a direct and essential precursor for citrulline synthesis within the urea cycle and in intestinal enterocytes. wikipedia.orghealthmatters.ioontosight.aiwikipedia.orgfrontiersin.orgontosight.aicreative-proteomics.comfrontiersin.org The reaction catalyzed by ornithine transcarbamylase (OTC) involves the condensation of ornithine with carbamoyl phosphate to form citrulline and inorganic phosphate. wikipedia.orgfrontiersin.orgontosight.aicreative-proteomics.comebi.ac.uk This reaction is a central step in both hepatic urea synthesis and the intestinal production of citrulline for systemic distribution. frontiersin.orgfrontiersin.org Ornithine for this reaction can be supplied from various sources, including intracellular synthesis from glutamate (B1630785) and proline, as well as from the hydrolysis of arginine catalyzed by arginase. mdpi.comnih.govexamine.com

Arginine hydrolysis, primarily catalyzed by the enzyme arginase, produces ornithine and urea. mdpi.comfrontiersin.orgexamine.com This ornithine pool can then be utilized as a precursor for citrulline synthesis, particularly in the small intestine and liver. mdpi.comnih.gov While arginase activity competes with NOS for arginine as a substrate, the ornithine generated by arginase contributes to the substrate availability for OTC, thereby indirectly influencing citrulline production. frontiersin.org Research using tracer studies has highlighted the significant contribution of dietary and plasma arginine, partly through its conversion to ornithine, to the circulating citrulline pool. nih.gov

The biosynthesis of citrulline is mediated by several key enzymes depending on the specific pathway and tissue. In the urea cycle and intestinal synthesis, ornithine transcarbamylase (OTC) is the primary enzyme catalyzing the formation of citrulline from ornithine and carbamoyl phosphate. ontosight.aibevital.nowikipedia.orgfrontiersin.orgontosight.aiebi.ac.uk Carbamoyl phosphate itself is synthesized from ammonia, carbon dioxide, and ATP by carbamoyl phosphate synthetase I (CPSI) in the mitochondria. ontosight.aiaustinpublishinggroup.com In the nitric oxide synthesis pathway, the nitric oxide synthase (NOS) family of enzymes catalyzes the conversion of arginine to citrulline and NO. ontosight.aibevital.noresearchgate.netguidetopharmacology.orgwikipedia.orgnih.govfrontiersin.orgnih.gov Other enzymes, such as arginase, contribute indirectly by producing ornithine from arginine, which then serves as a substrate for OTC. mdpi.comfrontiersin.orgnih.govexamine.com Additionally, dimethylarginine dimethylaminohydrolase (DDAH) can produce citrulline from asymmetric dimethylarginine (ADMA). wikipedia.orgelsevier.esnih.gov

Key Enzymes in Citrulline Biosynthesis

Enzyme NameAbbreviationEC NumberPrimary Reaction CatalyzedKey Pathway(s) InvolvedCellular Location
Ornithine TranscarbamylaseOTC2.1.3.3Ornithine + Carbamoyl Phosphate → Citrulline + PhosphateUrea Cycle, Intestinal Citrulline SynthesisMitochondrial Matrix frontiersin.orgontosight.ai
Carbamoyl Phosphate Synthetase ICPSI6.3.4.16Ammonia + CO₂ + 2 ATP → Carbamoyl Phosphate + 2 ADP + PiUrea Cycle, Intestinal Citrulline SynthesisMitochondrial Matrix ontosight.ai
Nitric Oxide Synthase FamilyNOS1.14.13.39Arginine + O₂ + NADPH → Citrulline + Nitric Oxide + NADP⁺ + H₂ONitric Oxide SynthesisCytosolic, Membrane-associated guidetopharmacology.orgwikipedia.org
ArginaseARG3.5.3.1Arginine + H₂O → Ornithine + UreaUrea Cycle, Arginine MetabolismCytosolic frontiersin.orgexamine.com
Dimethylarginine DimethylaminohydrolaseDDAH3.5.3.15Methylarginines → Citrulline + MethylaminesMetabolism of Methylated Arginine DerivativesCytosolic nih.gov

Research Findings on Precursor Contributions to Citrulline Synthesis

Studies utilizing isotopic tracers have provided insights into the relative contributions of different precursors to citrulline synthesis. One study in mice indicated that dietary and plasma arginine were the main precursors for citrulline synthesis during feeding, and plasma arginine during feed deprivation, contributing both directly and through plasma ornithine. nih.gov The contribution of proline was found to be minor, and glutamine's carbon skeleton contribution was negligible in this specific study, although glutamine provided significant nitrogen and non-specific carbon. physiology.orgberkeley.edunih.gov

Precursor (in mice study)Estimated Contribution to Circulating Citrulline Synthesis (Carbon Skeleton) physiology.orgberkeley.edunih.gov
Dietary/Plasma Arginine~40%
Proline~3.4%
Glutamine~0.4%
Glutamine Nitrogen~25-fold higher incorporation than carbon skeleton physiology.orgberkeley.edu

Note: These findings highlight the complexity and tissue specificity of citrulline biosynthesis, with precursor contributions varying based on factors such as nutritional status and experimental model.

Enzymatic Catalysis in Citrulline Biosynthesis

Ornithine Carbamoyltransferase (OTC) Functionality

Ornithine Carbamoyltransferase (OTC, EC 2.1.3.3), also known as Ornithine Carbamoyltransferase, is a key enzyme in the biosynthesis of citrulline. OTC catalyzes the condensation of carbamoyl phosphate and L-ornithine to form L-citrulline and inorganic phosphate proteopedia.orgwikipedia.orgnih.gov. This reaction is a central step in both the hepatic urea cycle and the intestinal pathway of citrulline synthesis mdpi.comresearchgate.netorpha.net.

In mammals, OTC is primarily located in the mitochondrial matrix of hepatocytes and enterocytes researchgate.netnih.gov. Hepatic OTC is an integral component of the urea cycle, where the synthesized citrulline is typically channeled directly into the subsequent steps of the cycle for urea production researchgate.netnih.gov. Intestinal OTC, however, synthesizes citrulline that is largely released into the portal circulation researchgate.netmdpi.comnih.gov.

Deficiency in OTC function, often due to mutations in the OTC gene, is the most common inherited disorder of the urea cycle, leading to hyperammonemia wikipedia.orgorpha.net. This highlights the critical role of OTC in nitrogen detoxification researchgate.net.

Argininosuccinate (B1211890) Synthase (ASS) and Argininosuccinate Lyase (ASL) Interplay

Argininosuccinate Synthase (ASS, EC 6.3.4.5) and Argininosuccinate Lyase (ASL, EC 4.3.2.1) are two cytosolic enzymes that work sequentially to convert L-citrulline to L-arginine mdpi.combevital.nonih.govresearchgate.net. ASS catalyzes the condensation of citrulline and aspartate, utilizing ATP, to form argininosuccinate newenglandconsortium.orgwikipedia.orgresearchgate.net. Subsequently, ASL cleaves argininosuccinate into L-arginine and fumarate (B1241708) mdpi.comwikidoc.org.

This two-step process is crucial for arginine biosynthesis and occurs in various tissues, including the liver, kidneys, and cells involved in nitric oxide production mdpi.combevital.nonih.govwikipedia.orge-century.us. In the liver, ASS and ASL are part of the urea cycle, regenerating arginine which is then hydrolyzed by arginase to produce urea and ornithine mdpi.comwikidoc.org. In the kidneys, the ASS-ASL pathway is vital for converting circulating citrulline (primarily from the intestine) into arginine, which is then released into the systemic circulation mdpi.comnih.govmdpi.comnih.gov. This interorgan metabolism, known as the intestinal-renal axis, is a major source of endogenous arginine mdpi.comnih.gov.

ASS activity is considered a rate-limiting step in arginine synthesis in many tissues wikipedia.orgresearchgate.nete-century.us. Regulation of ASS and ASL expression and activity is therefore critical for maintaining arginine homeostasis and related metabolic processes, such as nitric oxide synthesis wikipedia.orge-century.us.

Carbamoyl Phosphate Synthetase (CPS) Contributions

Carbamoyl Phosphate Synthetase (CPS) catalyzes the synthesis of carbamoyl phosphate, a crucial precursor for citrulline synthesis by OTC mdpi.comaustinpublishinggroup.comwikipedia.org. In mammals, there are two main isoforms: Carbamoyl Phosphate Synthetase I (CPS1) and Carbamoyl Phosphate Synthetase II (CPS2) medscape.com.

CPS1 (EC 6.3.4.16) is a mitochondrial enzyme primarily located in the liver and, to a lesser extent, in the small intestine mdpi.commedscape.comannualreviews.org. It catalyzes the ATP-dependent synthesis of carbamoyl phosphate from ammonia and bicarbonate byjus.commicrobenotes.comnews-medical.netnih.gov. This reaction is the first committed step of the urea cycle and is considered the rate-limiting step of ureagenesis byjus.comnews-medical.netnih.gov. CPS1 activity is allosterically activated by N-acetylglutamate (NAG) byjus.comnih.govmedscape.com.

CPS2 (EC 6.3.2.4) is a cytosolic enzyme involved in pyrimidine (B1678525) biosynthesis and is not directly involved in the canonical citrulline synthesis pathways discussed in the outline medscape.com. Therefore, the contribution of CPS to citrulline biosynthesis in the context of the urea cycle and intestinal synthesis primarily refers to the activity of CPS1.

N-Acetylglutamate Synthase (NAGS) and N-Acetylglutamate Kinase (NAGK) Pathways

N-Acetylglutamate Synthase (NAGS, EC 2.3.1.1) catalyzes the synthesis of N-acetylglutamate (NAG) from glutamate and acetyl-CoA wikipedia.orgnih.gov. In mammals, NAGS is predominantly found in the mitochondria of the liver and small intestine wikipedia.org. NAG serves as an essential allosteric activator of CPS1, thereby playing a critical regulatory role in the urea cycle and ammonia detoxification byjus.comnih.govmedscape.comresearchgate.netwikipedia.orgnih.gov. The synthesis of NAG by NAGS is stimulated by arginine, providing a feedback mechanism that links arginine availability to the rate of urea synthesis byjus.com.

N-Acetylglutamate Kinase (NAGK, EC 2.7.2.8) is an enzyme involved in the biosynthesis of arginine in microorganisms and plants, catalyzing the phosphorylation of N-acetylglutamate yeastgenome.orgresearchgate.netasm.orgnih.gov. In these organisms, NAGK is part of a linear or cyclic pathway for ornithine and arginine production researchgate.netnih.gov. However, mammals lack NAGK and the complete N-acetylated pathway for ornithine synthesis; their primary pathway for ornithine production is through the urea cycle enzyme arginase acting on arginine researchgate.netasm.org. Therefore, while NAGS is crucial for mammalian citrulline biosynthesis by activating CPS1, NAGK is not involved in this process in mammals.

Other Acetyl-Ornithine Cycle Enzymes (NAGPR, NAOAT, GAT, NAOD)

The outline mentions other enzymes related to the acetyl-ornithine cycle. While the complete acetyl-ornithine cycle, involving enzymes like N-acetylglutamate 5-phosphate Reductase (NAGPR), N-acetylornithine Aminotransferase (NAOAT), and N-acetylornithine Deacetylase (NAOD), is a primary pathway for ornithine and arginine synthesis in bacteria and plants, it is generally not considered a significant pathway for de novo ornithine synthesis in adult mammals researchgate.netasm.orgnih.gov. Mammalian ornithine is primarily generated from arginine via arginase activity in the urea cycle mdpi.comresearchgate.net.

However, Ornithine Aminotransferase (OAT, EC 2.6.1.13) is present in mammalian tissues, including the small intestine, and is involved in the interconversion of ornithine, glutamate, and proline mdpi.comaustinpublishinggroup.comresearchgate.net. OAT can contribute to ornithine pools that can then be utilized by OTC for citrulline synthesis, particularly in enterocytes mdpi.comaustinpublishinggroup.com.

Arginine:Glycine (B1666218) Amidinotransferase (GAT, EC 2.1.4.1) is involved in the synthesis of guanidinoacetate, a precursor for creatine (B1669601) synthesis, utilizing arginine and glycine nih.gove-century.us. While GAT consumes arginine, it is not directly involved in the biosynthesis of citrulline itself.

Detailed research findings on the specific roles of NAGPR, NAOAT, and NAOD in mammalian citrulline biosynthesis within the context of the provided outline's focus on the urea cycle and intestinal synthesis are limited in the search results. The primary mammalian pathways for citrulline synthesis involve OTC, utilizing ornithine and carbamoyl phosphate, or are a byproduct of nitric oxide synthesis from arginine by NOS ontosight.aiwikipedia.org.

Tissue-Specific Metabolic Regulation and Compartmentalization

Citrulline metabolism exhibits significant tissue-specific regulation and compartmentalization, primarily centered around the liver, small intestine, and kidneys mdpi.comnih.govbevital.noresearchgate.netresearchgate.netannualreviews.orgnih.govnih.govresearchgate.netresearchgate.net.

The liver is the primary site of the complete urea cycle, where ammonia is converted to urea ontosight.aimdpi.commicrobenotes.comannualreviews.org. Within hepatocytes, the urea cycle enzymes, including CPS1 and OTC (mitochondrial) and ASS and ASL (cytosolic), are compartmentalized to facilitate efficient metabolic flux newenglandconsortium.orgnews-medical.netannualreviews.org. Hepatic citrulline synthesis by OTC is tightly coupled to urea production, and this pool of citrulline is largely channeled within the liver and does not contribute significantly to circulating citrulline levels mdpi.comresearchgate.netnih.gov. Regulation of hepatic urea cycle enzymes, including CPS1 and OTC, is influenced by factors such as dietary protein intake and hormones like glucagon, insulin (B600854), and glucocorticoids byjus.comannualreviews.orgnih.gov.

The small intestine, particularly the enterocytes, is a major site of de novo citrulline synthesis, primarily from glutamine, glutamate, proline, and arginine mdpi.comnih.govaustinpublishinggroup.comresearchgate.netnih.gov. Intestinal citrulline synthesis involves enzymes like glutaminase, pyrroline-5-carboxylate synthase, OAT, and OTC mdpi.comaustinpublishinggroup.com. This enterocyte-derived citrulline is largely released into the portal circulation, bypassing hepatic uptake due to low expression of ASS and ASL in adult enterocytes, and serves as a precursor for arginine synthesis in other tissues, notably the kidneys mdpi.commdpi.comnih.govnih.gov.

The kidneys play a critical role in converting circulating citrulline into arginine via the ASS-ASL pathway, contributing significantly to the body's endogenous arginine pool mdpi.comnih.govmdpi.comnih.gov. This intestinal-renal axis is a crucial example of interorgan metabolism where citrulline serves as a vehicle for nitrogen transport and arginine synthesis mdpi.combevital.nonih.gov.

Other tissues, such as endothelial cells and immune cells, also express ASS and ASL, allowing them to synthesize arginine from citrulline for specific functions, such as nitric oxide production by Nitric Oxide Synthase (NOS), which itself produces citrulline as a byproduct mdpi.comwikipedia.orgbevital.nowikipedia.org.

Enterocyte-Specific Contributions to Citrulline Synthesis and Release

Enterocytes of the small intestine are quantitatively the most important site of de novo citrulline synthesis in the body mdpi.comnih.govnih.gov. This synthesis primarily utilizes amino acids absorbed from the diet or supplied via the portal circulation, including glutamine, glutamate, proline, and arginine mdpi.comaustinpublishinggroup.comnih.gov.

The pathway involves the conversion of glutamine to glutamate by glutaminase, and further metabolism through enzymes like pyrroline-5-carboxylate synthase and ornithine aminotransferase (OAT) to produce ornithine mdpi.comaustinpublishinggroup.com. Arginine can also be converted to ornithine by arginase II in enterocytes mdpi.com. This ornithine, along with carbamoyl phosphate synthesized by CPS1 in the mitochondria, is then converted to citrulline by mitochondrial OTC mdpi.comaustinpublishinggroup.comresearchgate.netnih.gov.

A significant characteristic of enterocyte citrulline synthesis is the low activity of ASS and ASL in adult animals, which limits the conversion of newly synthesized citrulline to arginine within the enterocyte itself researchgate.netnih.gov. This compartmentalization ensures that the majority of the synthesized citrulline is released across the basolateral membrane into the portal circulation mdpi.comnih.gov. This released citrulline then travels to the kidneys for conversion to arginine, highlighting the essential role of the intestine in providing the substrate for renal arginogenesis mdpi.commdpi.comnih.gov.

Research has investigated the regulation of intestinal citrulline synthesis under various conditions, such as hypoxia and inflammation, suggesting that this pathway is relatively robust, although deficiencies in circulating citrulline can be observed in certain hypercatabolic states nih.gov. The rate of intestinal citrulline synthesis and subsequent plasma citrulline concentration are considered valuable markers of small bowel enterocyte function and mass mdpi.comnih.gov.

Renal Conversion of Citrulline to Arginine

The kidneys play a central role in the de novo synthesis of arginine from citrulline, contributing significantly to the maintenance of whole-body arginine levels embopress.orgnih.gov. Enterocytes in the small intestine synthesize citrulline from glutamine and ornithine, releasing it into the portal circulation bevital.nomdpi.comembopress.org. This circulating citrulline is then taken up by the kidneys, primarily in the proximal convoluted tubules nih.gov.

Within renal cells, citrulline is converted to argininosuccinate by the cytosolic enzyme argininosuccinate synthetase (ASS) embopress.orgnih.gov. Argininosuccinate is subsequently cleaved by argininosuccinate lyase (ASL) to produce arginine and fumarate embopress.orgnih.gov. Renal cells express high levels of both ASS and ASL, but lack carbamoyl phosphate synthetase I (CPS1), an enzyme crucial for the initial steps of the urea cycle in the liver embopress.org. This enzymatic profile allows the kidneys to convert circulating citrulline into arginine, which is then released into the systemic circulation embopress.orgnih.gov. This pathway is considered the main site for net de novo arginine synthesis in the body nih.gov.

Research using isotopic tracers has been employed to quantify the rate of citrulline conversion to arginine, providing insights into whole-body arginine synthesis nih.gov. For instance, studies in patients with end-stage renal disease have investigated the maintenance of de novo arginine synthesis, suggesting possible adaptive increases in citrulline availability and turnover nih.gov.

Role in Other Tissues Producing Nitric Oxide

Beyond the kidneys and liver, citrulline plays a role in the arginine-citrulline-nitric oxide (NO) cycle, which occurs in various tissues that produce NO bevital.nomdpi.com. Nitric oxide synthases (NOS) catalyze the conversion of arginine to NO and citrulline mdpi.comembopress.orgnih.gov. The citrulline produced in this reaction can then be recycled back to arginine by the sequential action of ASS and ASL, effectively regenerating the substrate for NO synthesis bevital.noembopress.orgmdpi.com. This local regeneration of arginine from citrulline is important for sustaining NO production in tissues where NOS is active bevital.nomdpi.com.

Tissues such as endothelial cells, macrophages, and neural cells express ASS and ASL, allowing them to participate in this citrulline-arginine recycling pathway mdpi.com. In endothelial cells, ASS and ASL are associated with the NOS3 complex, highlighting their importance in maintaining functional NO synthesis for regulating vascular tone and blood flow nih.govmdpi.com.

Studies investigating the effects of citrulline supplementation often focus on its ability to increase plasma arginine concentrations, thereby enhancing NO-dependent signaling and potentially improving vasodilation mdpi.comhealthline.commdpi.com. Research has explored the impact of citrulline on NO metabolites in various contexts, including exercise and cardiovascular health healthline.commdpi.comaging-us.com.

Interconnections with Broader Amino Acid Homeostasis and Nitrogen Flux

Citrulline is intricately linked with broader amino acid homeostasis and nitrogen flux throughout the body bevital.noresearchgate.netnih.gov. Its unique metabolism, particularly its synthesis in the intestine and conversion to arginine in the kidneys, allows it to bypass extensive hepatic metabolism, thus influencing systemic amino acid availability bevital.noresearchgate.netnih.govcaldic.com.

The intestinal-renal axis, involving the synthesis of citrulline in enterocytes and its subsequent conversion to arginine in the kidneys, serves as a significant pathway for de novo arginine production that avoids the rapid catabolism of arginine by hepatic arginase bevital.noembopress.orgresearchgate.netnih.govcaldic.com. This metabolic route is crucial for maintaining plasma arginine levels, which are essential for protein synthesis, NO production, and other metabolic processes embopress.orgresearchgate.netnih.govcaldic.com.

Citrulline's role in nitrogen homeostasis extends to its potential to spare other amino acids, particularly glutamine and arginine, from hepatic uptake and catabolism researchgate.netnih.govcaldic.comaustinpublishinggroup.com. By serving as a precursor for de novo arginine synthesis in the kidneys, circulating citrulline reduces the reliance on dietary or tissue arginine for systemic needs, thereby potentially preserving arginine for protein synthesis and other functions researchgate.netnih.govcaldic.com.

Furthermore, plasma citrulline concentration has been explored as a potential marker of intestinal function, as its synthesis is significantly reduced in conditions of intestinal failure bevital.nonih.govcaldic.com. This highlights the critical contribution of intestinal citrulline production to whole-body amino acid metabolism and nitrogen balance bevital.noresearchgate.netnih.govcaldic.com. Research suggests that citrulline may play a pivotal role in maintaining protein homeostasis, particularly in situations of compromised intestinal function or low protein intake researchgate.netnih.govcaldic.com.

Biochemical Mechanisms and Cellular Roles of Citrulline

Role in Nitric Oxide (NO) Metabolism and Signaling Pathways

Citrulline is integral to the production of nitric oxide (NO), a vital signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune regulation. By serving as a precursor for the amino acid arginine, citrulline indirectly fuels the synthesis of NO.

One of the most well-established roles of citrulline is its ability to effectively increase systemic levels of arginine. acs.org Oral supplementation with L-citrulline has been shown to be more effective at increasing plasma arginine concentrations than supplementing with L-arginine itself. researchgate.nettaylorandfrancis.com This enhanced bioavailability is primarily due to citrulline's metabolic fate; it bypasses extensive first-pass metabolism in the gut and liver, a significant limitation for oral arginine supplementation. researchgate.netresearchgate.netacs.org

Enterally administered citrulline is absorbed in the small intestine and travels to the kidneys, where it is efficiently converted into arginine by the sequential action of two cytosolic enzymes: argininosuccinate (B1211890) synthase (ASS) and argininosuccinate lyase (ASL). nih.govnih.gov This process, part of the intestinal-renal axis, ensures a sustained release of arginine into the systemic circulation. nih.govnih.gov Studies have demonstrated that L-citrulline supplementation can raise plasma L-arginine levels more effectively and for a longer duration compared to an equivalent dose of L-arginine. nih.govnih.gov This makes citrulline a highly efficient substrate for endogenous arginine synthesis, thereby increasing the availability of the direct precursor for nitric oxide production.

Comparative Efficacy of L-Citrulline and L-Arginine Supplementation on Plasma Arginine Levels
SupplementMechanismEffect on Plasma ArginineKey Advantage
L-CitrullineBypasses hepatic first-pass metabolism; converted to L-arginine in the kidneys. researchgate.netresearchgate.netMore effective and sustained increase in plasma L-arginine levels. nih.govnih.govSuperior bioavailability. taylorandfrancis.com
L-ArginineDirect precursor for NO; subject to extensive first-pass extraction by the intestines and liver. acs.orgresearchgate.netLess efficient at increasing plasma L-arginine levels compared to L-citrulline. acs.orgDirect substrate for nitric oxide synthase. acs.org

By elevating the systemic availability of L-arginine, citrulline indirectly enhances the activity of endothelial nitric oxide synthase (eNOS) and subsequent NO production. nih.gov eNOS, the enzyme responsible for NO synthesis in the vascular endothelium, utilizes L-arginine as its substrate. researchgate.net A greater availability of L-arginine can lead to increased eNOS activity, resulting in enhanced NO-dependent signaling. nih.gov

The conversion of L-arginine to NO by eNOS also produces L-citrulline as a co-product. This L-citrulline can be recycled back to L-arginine within endothelial cells through the "citrulline-NO cycle," providing a mechanism to sustain NO production locally. researchgate.net Research indicates that this recycling process is tightly and efficiently coupled to endothelial NO production. researchgate.net Furthermore, L-citrulline supplementation has been shown to not only increase the substrate for eNOS but also to potentially upregulate eNOS expression and activation through phosphorylation, further preserving NO production. nih.gov In some contexts, citrulline may also inhibit the activity of arginase, an enzyme that competes with eNOS for L-arginine, thereby further increasing the substrate pool available for NO synthesis. researchgate.net

The beneficial effects of citrulline on NO bioavailability have been demonstrated in various preclinical models, highlighting its potential to improve vascular endothelial function. In a study using porcine coronary arteries, L-citrulline was shown to protect endothelial function from injury induced by asymmetric dimethylarginine (ADMA), an endogenous eNOS inhibitor. nih.gov The protective effect was attributed to the preservation of NO production, upregulation of eNOS expression, and activation of the NO/cGMP signaling pathway. nih.gov

Animal models of heart disease have also shown positive outcomes with L-citrulline supplementation, including the preservation of eNOS production and attenuation of endothelial damage resulting from atherogenic diets. nih.gov In diabetic rat models, oral administration of L-citrulline increased blood levels of NOx (nitrite/nitrate, markers of NO production) and improved substance delivery to skeletal muscles, suggesting enhanced vasodilation and vascular function. nih.gov Furthermore, in a mouse model of preeclampsia, a condition associated with endothelial dysfunction, citrulline supplementation improved maternal vascular health through the nitric oxide signaling pathway. researchgate.net These preclinical findings consistently support the role of citrulline in maintaining and improving endothelial function by bolstering the L-arginine/NO pathway.

Post-Translational Protein Citrullination (Deimination)

Beyond its role in metabolism, the citrulline moiety is also introduced into proteins through a significant post-translational modification known as citrullination or deimination. This process does not involve the incorporation of free citrulline during protein synthesis but is instead a chemical conversion of arginine residues already present within a protein's structure.

Protein citrullination is catalyzed by a family of calcium-dependent enzymes called Peptidylarginine Deiminases (PADs). nih.gov In humans, there are five isozymes (PAD1–4 and PAD6) that catalyze the hydrolysis of the guanidinium (B1211019) group of a peptidyl-arginine residue to a ureido group, forming a peptidyl-citrulline residue and releasing ammonia (B1221849). nih.govroyalsocietypublishing.org This conversion results in the loss of a positive charge on the amino acid side chain, which can lead to significant alterations in protein structure and function. imrpress.com

The catalytic activity of PADs is strictly dependent on high concentrations of calcium ions (Ca²⁺). nih.gov Structural studies, particularly of PAD2 and PAD4, have revealed that Ca²⁺ binding induces substantial conformational changes that are necessary to form a catalytically competent active site. researchgate.netacs.org The catalytic mechanism involves a Cys-His dyad in the active site. nih.gov For most PADs (1, 3, and 4), a "reverse protonation" mechanism is proposed, where an active site cysteine exists as a reactive thiolate. nih.govroyalsocietypublishing.org In contrast, PAD2 appears to utilize a substrate-assisted mechanism, where the positively charged arginine substrate helps to lower the pKa of the catalytic cysteine, facilitating its nucleophilic attack on the guanidinium carbon. nih.govacs.org Following this attack and the release of ammonia, a water molecule, activated by a histidine residue acting as a general base, hydrolyzes the resulting intermediate to yield the citrullinated protein. nih.gov

Key Steps in PAD-Mediated Citrullination
StepDescriptionKey Components
1. ActivationBinding of multiple Ca²⁺ ions to the PAD enzyme. acs.orgPAD enzyme, Calcium ions (Ca²⁺)
2. Conformational ChangeCa²⁺ binding induces a structural rearrangement to form the active site. researchgate.netPAD enzyme structure
3. Nucleophilic AttackThe catalytic cysteine residue attacks the guanidinium carbon of the peptidyl-arginine substrate. nih.govCysteine residue, Peptidyl-arginine
4. Intermediate Formation & Ammonia ReleaseA tetrahedral intermediate is formed, followed by the release of an ammonia molecule, assisted by a histidine residue. nih.govS-alkyl tetrahedral intermediate, Histidine residue
5. HydrolysisA water molecule, activated by the histidine residue, hydrolyzes the intermediate. nih.govWater molecule, Histidine residue
6. Product ReleaseThe peptidyl-citrulline product is released from the enzyme.Peptidyl-citrulline

A wide array of proteins have been identified as substrates for PAD enzymes, and their citrullination is implicated in both normal physiological processes and various pathologies, notably autoimmune diseases like rheumatoid arthritis (RA). nih.gov Prominent examples of citrullinated proteins include structural proteins such as vimentin (B1176767), filaggrin, and keratin, as well as fibrinogen, α-enolase, and histones. nih.govnih.gov

The citrullination of histones by PAD4, for instance, is a critical step in the formation of neutrophil extracellular traps (NETs), a defense mechanism against pathogens. nih.gov The conversion of positively charged arginine to neutral citrulline weakens the electrostatic interaction between histones and DNA, leading to chromatin decondensation. nih.gov In RA, hypercitrullination of proteins like fibrinogen and vimentin in the synovial joints is thought to create neoantigens that trigger a specific autoimmune response, leading to the production of anti-citrullinated protein antibodies (ACPAs), a hallmark of the disease. nih.govmdpi.com

The precise identification of citrullination sites on these proteins is crucial for understanding their biological impact. Tandem mass spectrometry is the primary analytical tool for this purpose. nih.gov However, identifying citrullination is challenging due to the very small mass shift (+0.984 Da) that occurs when arginine is converted to citrulline. nih.govnih.gov This requires high-resolution mass analyzers to distinguish it from naturally occurring isotopes. nih.gov Advanced proteomic workflows and specialized software, such as ionFinder, have been developed to confidently map citrullination sites by searching for diagnostic fragment ions, including the neutral loss of isocyanic acid, which is a unique characteristic of citrulline residues during fragmentation. nih.govnih.gov

Reversible and Irreversible Nature of Citrullination

Citrullination, also known as deimination, is a post-translational modification involving the conversion of a protein-bound arginine residue to a citrulline residue. This enzymatic reaction is catalyzed by a family of calcium-dependent enzymes called peptidylarginine deiminases (PADs). A key characteristic of this modification is its irreversible nature. nih.govresearchgate.net Once an arginine residue is converted to citrulline, there is no known enzymatic pathway in human cells to reverse this process, meaning there is no "decitrullination" reaction. nih.gov This irreversibility implies that the functional consequences of citrullination are lasting and can only be counteracted by the degradation of the modified protein. The process involves the hydrolysis of the guanidinium group of arginine, which results in the formation of a ureido group, characteristic of citrulline, and the release of ammonia. nih.gov

Impact on Protein Conformation, Charge, and Biological Activity

The conversion of arginine to citrulline induces significant alterations in the physicochemical properties of a protein, which in turn can profoundly affect its structure and function.

Conformational Changes and Hydrophobicity: The loss of a positive charge and the introduction of a ketone group can disrupt hydrogen bond networks and other non-covalent interactions that stabilize the three-dimensional structure of a protein. nih.govmdpi.com This can lead to changes in protein folding, and in some cases, denaturation. nih.gov Furthermore, the conversion of the highly hydrophilic guanidinium group to the less polar ureido group increases the hydrophobicity of the modified region of the protein.

These structural modifications can have a cascade of effects on the biological activity of the protein. The altered conformation can unmask cryptic epitopes, leading to the generation of autoantibodies, as seen in autoimmune diseases like rheumatoid arthritis. nih.gov The changes can also affect protein-protein interactions, enzyme-substrate binding, and the protein's susceptibility to degradation. mdpi.com

PropertyArginineCitrullineImpact of Citrullination on Protein
Charge at Physiological pH Positive (+1)Neutral (0)Loss of positive charge, decrease in overall protein positive charge. nih.gov
Isoelectric Point (pI) ~11.41~5.91Significant decrease in the protein's isoelectric point. researchgate.netnih.gov
Hydrophilicity Highly HydrophilicLess HydrophilicIncrease in protein hydrophobicity.
Hydrogen Bonding Guanidinium group is a hydrogen bond donor.Ureido group can act as both a hydrogen bond donor and acceptor.Alteration of intramolecular and intermolecular hydrogen bonding networks. nih.gov

Chemical Biology Approaches to Studying Protein Citrullination

The study of protein citrullination has been significantly advanced by the development of innovative chemical biology tools and techniques. These approaches have enabled the detection, visualization, and functional characterization of citrullinated proteins in complex biological systems.

Activity-Based Protein Profiling (ABPP): ABPP utilizes small molecule probes that covalently bind to the active site of enzymes. For PADs, researchers have developed activity-based probes that allow for the specific labeling and identification of active PAD enzymes within a cell or tissue lysate.

Citrulline-Specific Chemical Probes: A major challenge in studying citrullination is its subtle mass change (+0.984 Da), which is difficult to detect by mass spectrometry. To overcome this, chemical probes that specifically react with the ureido group of citrulline have been designed. Phenylglyoxal-based probes, such as rhodamine-phenylglyoxal (Rh-PG) and biotin-phenylglyoxal (Biotin-PG), can be used to tag citrullinated proteins for visualization by fluorescence microscopy or for enrichment and identification by mass spectrometry. nih.gov

Mass Spectrometry-Based Proteomics: Advanced mass spectrometry techniques are crucial for identifying specific citrullination sites on proteins. While the small mass shift is a challenge, high-resolution mass spectrometers can distinguish it. Furthermore, chemical derivatization of citrulline residues prior to mass spectrometry analysis can introduce a larger, more easily detectable mass tag.

Antibody-Based Detection: The development of antibodies that specifically recognize citrullinated epitopes has been instrumental in the field. These antibodies can be used in techniques such as Western blotting, ELISA, and immunohistochemistry to detect and quantify citrullinated proteins in various samples.

Site-Specific Incorporation of Citrulline: To precisely study the functional consequences of citrullination at a specific site, methods for the site-specific incorporation of citrulline into recombinant proteins have been developed. This allows researchers to create homogenous populations of proteins that are citrullinated at a defined position, enabling detailed structural and functional analyses. nih.gov

Involvement in Ammonia Detoxification and Nitrogen Homeostasis through the Urea (B33335) Cycle

Citrulline is a central molecule in the urea cycle, a critical metabolic pathway that primarily occurs in the liver and, to a lesser extent, in the kidneys. The primary function of the urea cycle is to detoxify ammonia, a toxic byproduct of amino acid catabolism, by converting it into the less toxic and water-soluble compound urea, which is then excreted in the urine. nih.govresearchgate.net

The urea cycle begins in the mitochondria of liver cells where ammonia and bicarbonate are converted to carbamoyl (B1232498) phosphate (B84403). researchgate.net Carbamoyl phosphate then reacts with ornithine to form citrulline in a reaction catalyzed by ornithine transcarbamylase. researchgate.net Citrulline is then transported out of the mitochondria into the cytosol, where it undergoes a series of reactions with aspartate to eventually form arginine. researchgate.net In the final step of the cycle, the enzyme arginase cleaves arginine to produce urea and regenerate ornithine, which can then be transported back into the mitochondria to begin another round of the cycle. researchgate.net

Citrulline's role extends beyond being a simple intermediate. The synthesis of citrulline from arginine and glutamine in the intestine and its subsequent release into the bloodstream is a key mechanism for maintaining nitrogen homeostasis. protpi.chcambridge.org This intestinal citrulline is taken up by the kidneys and converted to arginine, which is then released back into circulation. cambridge.org This inter-organ exchange, known as the intestinal-renal axis of arginine synthesis, ensures a steady supply of arginine for various physiological processes, including protein synthesis and nitric oxide production, while preventing excessive uptake of dietary arginine by the liver, which would activate the urea cycle and lead to amino acid catabolism. protpi.chcambridge.org By modulating the availability of arginine, citrulline plays a crucial role in regulating nitrogen balance in the body. examine.comnih.gov

Modulation of Cellular Redox State and Antioxidant Defense Systems

Recent research has highlighted the role of citrulline in modulating the cellular redox state and bolstering antioxidant defense systems. It appears to exert its antioxidant effects through both direct and indirect mechanisms.

Citrulline has been shown to possess direct antioxidant properties, primarily as a scavenger of hydroxyl radicals (•OH), one of the most reactive and damaging reactive oxygen species (ROS). The mechanisms underlying this scavenging activity are thought to involve the donation of a hydrogen atom from the citrulline molecule to the hydroxyl radical, thereby neutralizing it. This direct radical-scavenging capacity contributes to the protection of cellular components, such as lipids, proteins, and DNA, from oxidative damage. nih.gov

In addition to its direct antioxidant effects, citrulline can indirectly enhance the body's antioxidant defenses by influencing the activity of key antioxidant enzymes. These enzymes play a critical role in detoxifying ROS and maintaining redox homeostasis.

Superoxide (B77818) Dismutase (SOD): SODs are a class of enzymes that catalyze the dismutation of the superoxide anion (O2•−) into molecular oxygen and hydrogen peroxide. Studies have shown that citrulline supplementation can lead to increased SOD activity, particularly in the context of exercise-induced oxidative stress. mdpi.com

Catalase (CAT): Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen. Research suggests that citrulline can modulate catalase activity. For instance, in one study, while catalase levels increased in both placebo and citrulline groups after exercise, the increase was greater in the placebo group, suggesting that citrulline might reduce the need for a drastic increase in catalase activity by mitigating the initial oxidative burst. nih.gov

Glutathione (B108866) Peroxidase (GSH-Px): GSH-Px is a family of enzymes that catalyze the reduction of hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor. Some studies have reported that citrulline supplementation can increase glutathione peroxidase levels, further contributing to the cellular antioxidant capacity. mdpi.com

The influence of citrulline on these antioxidant enzymes is likely multifactorial, potentially involving the upregulation of gene expression for these enzymes or by providing the necessary precursors for their synthesis and function.

EnzymeFunctionReported Effect of Citrulline Supplementation
Superoxide Dismutase (SOD) Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.Increased activity, particularly post-exercise. mdpi.com
Catalase (CAT) Catalyzes the decomposition of hydrogen peroxide to water and oxygen.Modulated activity, potentially lessening the required increase in response to oxidative stress. nih.gov
Glutathione Peroxidase (GSH-Px) Reduces hydrogen peroxide and lipid hydroperoxides using glutathione.Increased levels and activity. mdpi.com

Influence on Intracellular Signaling Pathways Relevant to Protein Synthesis and Anabolism in Preclinical Models

Citrulline, a non-proteinogenic amino acid, has been identified as a significant modulator of muscle protein synthesis (MPS), particularly in preclinical models of malnutrition. nih.govphysiology.org Research indicates that citrulline can directly stimulate anabolic pathways within muscle cells, independent of insulin (B600854) signaling. nih.govnih.gov Its mechanism of action primarily involves the activation of key intracellular signaling pathways that govern protein synthesis.

A central pathway implicated in citrulline's anabolic effect is the mTORC1 (mechanistic Target of Rapamycin (B549165) Complex 1) pathway. physiology.orgnih.gov In studies using malnourished aged rat models, citrulline supplementation was shown to activate the phosphorylation of downstream targets of mTORC1, namely S6K1 (ribosomal protein S6 kinase 1) and 4E-BP1 (eukaryotic initiation factor 4E-binding protein 1). physiology.orgnih.gov The phosphorylation of S6K1 and 4E-BP1 is a critical step in initiating the translation of messenger RNA into protein. physiology.org Interestingly, the increase in S6K1 phosphorylation has been shown to positively correlate with plasma citrulline concentrations. physiology.orgnih.gov

To elucidate the direct effects of citrulline on muscle tissue, ex vivo studies on isolated skeletal muscle from malnourished rats have been conducted. These experiments demonstrated that citrulline enhanced muscle protein synthesis by 30% to 80% compared to controls. physiology.orgnih.gov The anabolic effect of citrulline was nullified when inhibitors of the mTORC1, PI3K (phosphatidylinositol 3-kinase), and MAPK (mitogen-activated protein kinase) pathways, such as rapamycin, wortmannin, and PD-98059, were introduced. physiology.orgnih.gov This confirms that citrulline's influence on protein synthesis is dependent on the integrity of these signaling cascades.

In vitro studies using myotube cultures have further solidified these findings. In this model, citrulline treatment led to a significant 2.5-fold increase in S6K1 phosphorylation and a 1.5-fold increase in 4E-BP1 phosphorylation. physiology.orgnih.gov The use of specific inhibitors in these cell cultures revealed that rapamycin and PD-98059 inhibited the effect of citrulline on S6K1, while an inhibitor of PI3K (LY-294002) blocked the effect of citrulline on both S6K1 and 4E-BP1. physiology.org These results underscore the role of citrulline as a direct signaling molecule in muscle homeostasis. physiology.org

Preclinical ModelKey FindingsSignaling Pathways ImplicatedReference
In vivo (Malnourished Aged Rats)Citrulline supplementation activated the phosphorylation of S6K1 and 4E-BP1 in muscle. Increased S6K1 phosphorylation correlated with plasma citrulline levels.mTORC1/PI3K/MAPK physiology.orgnih.gov
Ex vivo (Isolated Skeletal Muscle from Malnourished Rats)Citrulline enhanced muscle protein synthesis (MPS) by 30-80%. This effect was abolished by inhibitors wortmannin, rapamycin, and PD-98059.mTORC1, PI3K, MAPK physiology.orgnih.gov
In vitro (Myotube Cultures)Citrulline led to a 2.5-fold increase in S6K1 phosphorylation and a 1.5-fold increase in 4E-BP1 phosphorylation. Effects were inhibited by rapamycin, PD-98059, and LY-294002.mTORC1, PI3K, MAPK physiology.orgnih.gov
In vivo (Healthy humans on a low-protein diet)Citrulline ingestion enhanced mixed muscle protein synthesis. This anabolic action appeared to be independent of insulin.Independent of insulin signaling nih.govnih.gov

Interactions with Other Metabolites and Biochemical Cycles (e.g., Malate (B86768) in ATP production)

The biochemical influence of citrulline extends beyond direct signaling to encompass interactions with crucial metabolic cycles, notably the urea cycle and the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. nutranews.orgwikipedia.org These interactions are particularly relevant to energy production and the management of metabolic byproducts. researchgate.net

Citrulline is a key intermediate in the urea cycle, a liver-based pathway that detoxifies ammonia by converting it into urea for excretion. nutranews.orgmdpi.comwikipedia.org The urea cycle is intrinsically linked to the TCA cycle through two key metabolites: fumarate (B1241708) and aspartate. nutranews.orgwikipedia.org Fumarate is produced during the conversion of argininosuccinate to arginine in the urea cycle and is also an intermediate of the TCA cycle. nutranews.orgwikipedia.org This connection allows for the replenishment of TCA cycle intermediates, a process known as anaplerosis.

The interaction with malate, an intermediate of the TCA cycle, is particularly noteworthy. researchgate.netnih.gov When administered as citrulline malate, it is suggested that the malate component can directly enter the TCA cycle, potentially enhancing the rate of ATP production through oxidative phosphorylation. researchgate.netnih.gov Studies in humans have shown that citrulline malate supplementation can lead to a significant increase in the rate of oxidative ATP production during exercise (a 34% increase) and a 20% increase in the rate of phosphocreatine (B42189) recovery post-exercise. nih.govcaldic.com This suggests a greater contribution of aerobic metabolism to energy supply. nih.govcaldic.com

By participating in the urea cycle, citrulline also aids in the clearance of ammonia, a metabolic byproduct that can contribute to fatigue during intense physical activity. researchgate.netmdpi.com This detoxification process, coupled with its role in promoting aerobic energy production, highlights the multifaceted interaction of citrulline with other metabolites and biochemical cycles. researchgate.netnih.gov

Metabolite/CycleNature of Interaction with CitrullineMetabolic ConsequenceReference
Malate / TCA CycleMalate, often combined with citrulline, is an intermediate of the TCA cycle.May enhance aerobic ATP production by providing substrate for the TCA cycle (anaplerosis). researchgate.netnih.gov
Urea CycleCitrulline is a key intermediate metabolite in this cycle.Facilitates the detoxification of ammonia into urea. Links to the TCA cycle via fumarate. nutranews.orgmdpi.com
ATPUnder stress conditions, citrulline reallocates mitochondrial ATP consumption.Increases the proportion of ATP used for muscle protein synthesis without changing the overall cellular ATP/ADP ratio. nih.gov
Fumarate / AspartateThese are metabolites that link the Urea Cycle and the TCA Cycle.The production of fumarate in the urea cycle can replenish TCA cycle intermediates. nutranews.orgwikipedia.org
AmmoniaCitrulline's role in the urea cycle facilitates the conversion of ammonia.Aids in the clearance of ammonia, a metabolic byproduct associated with fatigue. researchgate.netmdpi.com

Advanced Analytical Methodologies for Citrulline and Its Derivatives

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become an indispensable tool for the analysis of amino acids and post-translational modifications. Its high sensitivity and specificity allow for detailed characterization and quantification of citrulline and citrullinated species in complex biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the precise quantification of citrulline in biological matrices such as plasma, serum, and urine. dtu.dknih.govnih.gov This method offers significant advantages over traditional techniques by providing higher specificity and shorter analysis times, often without the need for chemical derivatization. nih.govacs.org

The general workflow for LC-MS/MS quantification of citrulline involves several key steps. First, proteins are precipitated from the biological sample, typically using an organic solvent like acetonitrile (B52724) or methanol. rsc.orgnih.gov An internal standard, often a stable isotope-labeled version of citrulline (e.g., D7-citrulline), is added to the sample prior to processing to ensure accuracy and account for any sample loss during preparation. nih.govrsc.org After centrifugation, the supernatant containing the amino acids is injected into the LC system.

Chromatographic separation is essential to resolve citrulline from other isobaric and isomeric compounds that could interfere with accurate measurement. dtu.dknih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently employed as it provides good retention for polar molecules like amino acids. rsc.org The separation is typically achieved using a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer. rsc.orgnih.gov

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is commonly used to generate protonated molecular ions [M+H]⁺ of citrulline. nih.gov Quantification is performed using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes on a triple quadrupole mass spectrometer. rsc.org In this process, the precursor ion of citrulline (m/z 176) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (e.g., m/z 70) is monitored in the third quadrupole. rsc.orgnih.gov This high specificity minimizes interference from the complex biological matrix.

The method is validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, recovery, and stability to ensure reliable and reproducible results. nih.gov

Table 1: Representative LC-MS/MS Parameters for Citrulline Quantification in Plasma
ParameterCondition/ValueReference
Sample PreparationProtein precipitation with acetonitrile rsc.orgnih.gov
Internal StandardD7-Citrulline rsc.org
ChromatographyHydrophilic Interaction Liquid Chromatography (HILIC) rsc.org
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
MS/MS Transition (Quantification)m/z 176 → 70 rsc.orgnih.gov
MS/MS Transition (Confirmation)m/z 176 → 113 rsc.orgnih.gov
Linearity Range0.3 to 2000 µmol/L nih.gov
Inter-day CV< 3.9% nih.gov

Strategies for Detection and Identification of Citrullinated Peptides and Proteins

The identification of citrullination, a post-translational modification (PTM) where an arginine residue is converted to citrulline, presents a significant analytical challenge. This is primarily due to the very small mass increase of only 0.984 Da, which can be difficult to distinguish from the natural isotopic distribution of a peptide. nih.govnih.gov Mass spectrometry-based proteomics has become the method of choice for the unbiased identification of citrullination sites. nih.govnih.gov

Several strategies have been developed to enhance the detection and identification of citrullinated peptides. One common approach involves the chemical derivatization of the ureido group of citrulline. Reagents such as 2,3-butanedione (B143835) in combination with antipyrine (B355649) can be used to add a larger mass tag (e.g., +238 Da) to the citrulline residue, making it easier to detect via MS. nih.gov This modification allows for the differentiation of citrullinated peptides from their arginine-containing counterparts. nih.gov

Enrichment strategies are also crucial, as citrullinated proteins are often present at low abundance. nih.gov One method involves using biotin-conjugated phenylglyoxal (B86788) probes that react with the ureido group of citrulline. nih.gov This allows for the specific enrichment of citrullinated proteins or peptides from complex mixtures using streptavidin-based affinity purification prior to MS analysis. nih.gov Another approach is immunoprecipitation using anti-citrulline antibodies, which can selectively capture citrullinated proteins from biological fluids like synovial fluid. nih.govnih.gov

Furthermore, the enzymatic properties of trypsin, the most commonly used protease in proteomics, can be exploited. Trypsin cleaves peptide bonds C-terminal to arginine and lysine (B10760008) residues. Since citrullination neutralizes the positive charge of the arginine side chain, trypsin is unable to cleave after a citrullinated residue. longdom.org Therefore, the identification of peptides with a "missed cleavage" at a potential citrullination site can serve as an indicator of this PTM. longdom.org High-resolution mass analyzers, such as Orbitrap instruments, are essential to achieve the mass accuracy required to confidently distinguish the small mass shift of citrullination from isotopic peaks. nih.gov

Analysis of Diagnostic Ions and Neutral Losses in MS/MS Spectra

Tandem mass spectrometry (MS/MS) provides crucial structural information for identifying citrullinated residues within a peptide sequence. During collision-induced dissociation (CID), citrullinated peptides exhibit characteristic fragmentation patterns that serve as diagnostic markers.

A key diagnostic feature is the neutral loss of isocyanic acid (HNCO), which corresponds to a mass loss of 43.0058 Da, from the precursor ion and also from b- and y-type fragment ions. acs.orgnih.gov This neutral loss occurs readily from the ureido group of the citrulline side chain upon fragmentation. acs.org The presence of this characteristic neutral loss in an MS/MS spectrum is a strong indicator of citrullination and is commonly used in database search algorithms to improve the confidence of identification. acs.orgnih.gov

Another, though less consistently observed, diagnostic marker is the immonium ion of citrulline, which can be detected at m/z 130.0975 in MS/MS spectra. nih.gov While not always present or abundant, its detection can provide additional evidence for the presence of a citrulline residue in the fragmented peptide. nih.gov The combination of a high-resolution precursor mass measurement, the neutral loss of isocyanic acid, and the detection of the citrulline immonium ion provides a robust method for the confident identification of citrullination sites. nih.gov

Utility of MALDI-TOF-MS in Characterizing Citrulline-Containing Compounds

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS) is another valuable tool for the analysis of citrullinated peptides and proteins, particularly when combined with other techniques. nih.govnih.gov MALDI is a soft ionization technique that is well-suited for the analysis of large biomolecules like peptides and proteins.

In a typical workflow for identifying citrullinated proteins from a complex biological sample, such as synovial fluid, an initial enrichment step is performed. nih.gov This often involves immunoprecipitation with anti-citrulline antibodies to isolate the target proteins. nih.govnih.gov The enriched proteins are then digested, commonly with trypsin, and the resulting peptides are separated by liquid chromatography. The LC eluent is spotted onto a MALDI target plate, often automated, along with a matrix substance like α-cyano-4-hydroxycinnamic acid. nih.gov

The MALDI-TOF instrument is then used to acquire mass spectra of the peptides on each spot. For further characterization, ions of interest can be selected for tandem mass spectrometry (MALDI-TOF/TOF). nih.govnih.gov The high-energy CID mode available in MALDI-TOF/TOF instruments is effective for peptide fragmentation, aiding in sequence identification and the localization of the citrullination site. nih.govspringermedizin.de Similar to ESI-based methods, the characteristic neutral loss of isocyanic acid can be observed in the TOF/TOF spectra, confirming the presence of citrulline. nih.gov This LC-MALDI-TOF/TOF approach has been successfully used to identify numerous citrullinated proteins and specific citrullination sites in samples from patients with rheumatoid arthritis. nih.gov

Chemical Derivatization Strategies for Enhanced Detection and Specificity

Chemical derivatization is a strategy employed to modify an analyte to improve its chromatographic behavior or detection characteristics. For a small, polar molecule like citrulline, which lacks a strong chromophore or fluorophore, derivatization can significantly enhance its detectability by UV-Visible or fluorescence detectors.

Pre-column and Post-column Derivatization with Chromophores and Fluorophores (e.g., O-phthaladehyde, FMOC-Cl)

Pre-column derivatization involves reacting the analyte with a derivatizing agent before it is injected into the HPLC system. This is the more common approach for amino acid analysis.

O-phthalaldehyde (OPA) is a widely used reagent that reacts rapidly with primary amines, such as the alpha-amino group of citrulline, in the presence of a thiol (e.g., 2-mercaptoethanol) under basic conditions. nih.govnih.gov The reaction forms a highly fluorescent isoindole derivative, allowing for sensitive detection by a fluorescence detector (FLD) with excitation typically around 340 nm and emission at 455 nm. nih.gov The process is fast, can be automated, and significantly improves detection limits. nih.govnih.gov However, OPA does not react with secondary amines, and the resulting derivatives can sometimes be unstable. jascoinc.com

9-fluorenylmethylchloroformate (FMOC-Cl) is another popular pre-column derivatization reagent that reacts with both primary and secondary amino groups to form stable, fluorescent derivatives. rsc.orgconicet.gov.ar The derivatization is typically carried out in a borate (B1201080) buffer at an alkaline pH. rsc.orgnih.gov The FMOC-amino acid derivatives can be separated by reversed-phase HPLC and detected by fluorescence (excitation ~260 nm, emission ~315 nm) or UV absorbance (~266 nm). This method is robust, and the derivatives are generally more stable than OPA derivatives, permitting automated analysis of many samples over an extended period. conicet.gov.arnih.gov Optimization of the reaction conditions, such as pH and reagent concentration, is crucial to ensure complete and reproducible derivatization. rsc.org

Post-column derivatization, where the reaction occurs after the analytes have been separated on the column but before they reach the detector, is an alternative approach. While it avoids the potential for multiple derivative products from a single analyte, it requires more complex hardware, including a post-column reaction pump and coil.

Table 2: Comparison of Common Derivatization Reagents for Citrulline Analysis
ReagentAbbreviationReactive GroupDetection MethodAdvantagesDisadvantagesReference
O-phthalaldehydeOPAPrimary aminesFluorescenceRapid reaction, automatable, high sensitivityDerivatives can be unstable, does not react with secondary amines nih.govnih.gov
9-fluorenylmethylchloroformateFMOC-ClPrimary and secondary aminesFluorescence, UVStable derivatives, reacts with most amino acids, robustSlower reaction than OPA, reagent hydrolysis can cause interference rsc.orgconicet.gov.arnih.gov

Urea (B33335) Group-Specific Derivatization (e.g., Diacetyl Monoxime, 2,3-Butanedione, Phenylglyoxals)

The ureido group of the citrulline side chain provides a unique chemical handle for selective derivatization, enabling its detection and quantification. Several classes of α-dicarbonyl or related compounds are employed for this purpose, each with distinct reaction conditions and applications.

Diacetyl Monoxime (or 2,3-Butanedione Monoxime): This is one of the classic reagents used for the colorimetric determination of compounds containing a ureido group, including citrulline. nih.govplos.org In the presence of strong acid and heat, diacetyl monoxime is hydrolyzed to 2,3-butanedione (diacetyl). nih.govplos.org The diacetyl then condenses with the ureido group of citrulline. nih.gov In the presence of reagents like thiosemicarbazide (B42300) and ferric ions, this reaction produces a stable pink-colored chromophore with a maximum absorbance typically around 520 nm, allowing for spectrophotometric quantification. nih.govnih.gov This method has been adapted for high-throughput formats, such as 96-well microtiter plates, providing a rapid assay for enzymatically produced citrulline with a detection limit of approximately 0.2 nmol. researchgate.net

2,3-Butanedione: Beyond colorimetric assays, 2,3-butanedione is used to chemically label citrulline residues for mass spectrometry (MS) analysis. The reaction, conducted under acidic conditions, results in a covalent modification of the citrulline residue, leading to a mass increase of 50 Da. nih.govresearchgate.net This distinct mass shift allows for the straightforward identification of citrullinated peptides within a complex mixture by comparing the mass fingerprints of modified and unmodified samples. nih.gov This strategy has been successfully validated on in vitro citrullinated proteins like fibrinogen. nih.govresearchgate.net In combination with antipyrine, 2,3-butanedione forms a larger adduct (238 Da mass shift) which can be recognized by specific antibodies, forming the basis of widely used immunological detection kits. nih.govresearchgate.netmerckmillipore.com

Phenylglyoxals: Phenylglyoxal and its derivatives have emerged as highly selective reagents for citrulline. Under acidic conditions (low pH), the guanidino group of arginine is protonated and thus unreactive towards the glyoxal (B1671930) moiety. acs.orgbiorxiv.org In contrast, the ureido group of citrulline remains nucleophilic and reacts chemoselectively with phenylglyoxal. acs.orgbiorxiv.orgnih.gov This pH-dependent differential reactivity is the foundation for developing specific probes for citrullinated proteins. nih.govnih.gov This reaction has been used to enrich citrullinated peptides from complex mixtures for MS analysis and forms the basis for the reactivity-based probes discussed in the next section. nih.gov

ReagentPrinciple of ReactionTypical ConditionsPrimary Application
Diacetyl Monoxime Condensation with the ureido group to form a colored product. nih.govresearchgate.netStrong acid (e.g., H₂SO₄, H₃PO₄), heat (95°C), presence of thiosemicarbazide and ferric ions. nih.govresearchgate.netColorimetric quantification. nih.gov
2,3-Butanedione Covalent modification of the ureido group, resulting in a specific mass shift. nih.govresearchgate.netAcidic conditions. researchgate.netMass spectrometry-based identification of citrullinated peptides. nih.gov
Phenylglyoxals Chemoselective reaction with the ureido group at low pH where arginine is unreactive. acs.orgnih.govAcidic pH. nih.govnih.govEnrichment of citrullinated peptides; core chemistry for reactivity-based probes. nih.gov

Development and Application of Reactivity-Based Probes for Citrulline and Citrullinated Proteins

Leveraging the selective reactivity of phenylglyoxal with citrulline under acidic conditions, a new generation of chemical probes has been developed for the visualization, quantification, and identification of citrullinated proteins. acs.orgnih.gov These reactivity-based probes offer an antibody-independent approach to study protein citrullination. nih.gov

A key development was the creation of rhodamine-phenylglyoxal (Rh-PG). nih.govnih.gov This fluorescent probe reacts specifically with citrulline residues in proteins at low pH. nih.gov The tagged proteins can then be separated by SDS-PAGE and visualized using fluorescence scanning, providing a robust method to monitor the kinetics of protein citrullination and to detect citrullinated proteins in complex biological samples, such as those from animal models of inflammatory diseases. nih.govnih.gov The Rh-PG probe demonstrates excellent sensitivity, with a limit of detection in the femtomole range for citrullinated histone H3. nih.gov

To identify novel citrullinated proteins, an enrichment strategy is required. For this purpose, biotin-conjugated phenylglyoxal (biotin-PG) was developed. nih.gov This probe tags citrullinated proteins with a biotin (B1667282) handle, which can then be used for affinity purification on streptavidin beads. The enriched proteins are subsequently identified using proteomic techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov This chemical proteomic platform has successfully identified dozens of intracellular citrullinated proteins, revealing new insights into cellular processes potentially regulated by citrullination, such as RNA splicing. nih.gov The use of brominated phenylglyoxal derivatives has also been explored to provide a distinct isotopic signature (¹⁹Br/⁸¹Br), further aiding in the identification of labeled species by mass spectrometry. acs.orgresearchgate.net

ProbeFunctional MoietyDetection/ApplicationKey Advantages
Rhodamine-Phenylglyoxal (Rh-PG) Phenylglyoxal (reactivity), Rhodamine (fluorescence). nih.govnih.govFluorescent visualization and quantification of citrullinated proteins on gels. nih.govHigh sensitivity (LOD ~600 fmol), antibody-independent, useful for kinetic studies. nih.gov
Biotin-Phenylglyoxal (Biotin-PG) Phenylglyoxal (reactivity), Biotin (affinity tag). nih.govEnrichment and affinity purification of citrullinated proteins for proteomic identification. nih.govEnables discovery of novel citrullinated proteins from complex lysates. nih.gov
Brominated Phenylglyoxal Phenylglyoxal (reactivity), Bromine (isotopic signature). acs.orgresearchgate.netMass spectrometry-based detection, aided by the characteristic 1:1 isotopic pattern of bromine. acs.orgProvides a distinct isotopic signature for confident identification in MS analysis. researchgate.net

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of quantitative analysis for citrulline in biological fluids and extracts. Due to its polar nature and lack of a strong chromophore, methods often involve chemical derivatization or specialized chromatographic modes.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

Reversed-phase HPLC (RP-HPLC) is a widely used technique for amino acid analysis. For UV or fluorescence detection, a pre-column derivatization step is typically required to attach a chromophoric or fluorophoric tag to the citrulline molecule. nih.govcqu.edu.au

Common derivatizing agents include:

o-Phthaldialdehyde (OPA): In the presence of a thiol (like β-mercaptoethanol), OPA reacts with primary amines to form highly fluorescent isoindole derivatives. nih.govnih.gov This method is highly sensitive and is frequently coupled with fluorescence detection (FLD) at excitation and emission wavelengths of approximately 340 nm and 455 nm, respectively. nih.govnih.govresearchgate.net Detection limits using this approach can be as low as 5 nM. nih.govresearchgate.net

9-Fluorenylmethylchloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amines to produce stable, fluorescent derivatives that also possess strong UV absorbance. rsc.orgrsc.org Detection is typically performed by FLD or by UV detection at around 260 nm. rsc.org

While less common, some RP-HPLC methods have been developed for the simultaneous quantification of citrulline and arginine using UV detection without any derivatization. cqu.edu.auresearchgate.net These methods offer simplicity and speed but generally have higher detection limits (in the range of 0.6 mg L⁻¹) compared to fluorescence-based methods. cqu.edu.au

Derivatization ReagentColumn TypeDetection MethodExcitation/Emission or UV WavelengthLimit of Detection (LOD)
o-Phthaldialdehyde (OPA)C18 or C8Fluorescence (FLD)Ex: 340 nm / Em: 455 nm nih.govnih.gov~5 nM nih.govresearchgate.net
9-Fluorenylmethylchloroformate (FMOC-Cl)C18UV or FluorescenceUV: 260 nm rsc.orgNot specified
None (direct detection)C18UVWavelength varies (e.g., ~200-215 nm)~0.6 mg/L (~3.4 µM) cqu.edu.au

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation mode that is exceptionally well-suited for highly polar analytes like citrulline. helixchrom.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent, such as acetonitrile. rsc.org This technique allows for the strong retention of polar compounds that are poorly retained in reversed-phase chromatography.

HILIC is particularly powerful when coupled with tandem mass spectrometry (HILIC-MS/MS). rsc.org This combination provides high levels of sensitivity and selectivity, enabling the rapid quantification of citrulline in complex biological matrices like plasma. rsc.org HILIC methods have been developed that achieve baseline separation of citrulline from arginine, a structurally similar and potentially interfering amino acid, with total run times as short as 2.5 minutes. rsc.org The sensitivity of these HILIC-MS/MS methods is excellent, with lower limits of quantitation reported at 0.125 µM. rsc.org

Column TypeMobile Phase ExampleDetectionApplication
Fused-core Diol rsc.orgAcidic acetonitrile/water gradient. rsc.orgTandem Mass Spectrometry (MS/MS)High-throughput quantification in plasma from multiple species. rsc.org
Amaze MH helixchrom.comAcetonitrile/water/ammonium formate/formic acid. helixchrom.comMass Spectrometry (MS)Separation of metabolites in the Arginine-Polyamine pathway. helixchrom.com

Isotopic Tracer Studies for Metabolic Flux and Origin Determination (e.g., ¹⁵N and ¹³C Tracers)

Stable isotope tracer studies are the gold standard for investigating amino acid metabolism in vivo. By administering citrulline or its precursors labeled with stable isotopes such as ¹³C or ¹⁵N, researchers can trace their metabolic fate, quantify their rates of production and clearance (metabolic flux), and determine inter-organ metabolic pathways. researchgate.netnih.gov

These studies typically involve the infusion of a labeled amino acid, followed by the collection of biological samples (e.g., blood) over time. The isotopic enrichment (the ratio of labeled to unlabeled amino acid) in the plasma is then measured using mass spectrometry. researchgate.netdiabetesjournals.org

This approach has been crucial in elucidating the intestinal-renal axis, where citrulline is primarily synthesized in the enterocytes of the small intestine from precursors like glutamine and arginine, released into circulation, and then taken up by the kidneys for de novo arginine synthesis. researchgate.netnih.gov For example, studies using U-¹³C-labeled tracers of glutamine, arginine, and proline have shown that dietary arginine is a major precursor for citrulline synthesis. researchgate.net Other studies have utilized tracers such as L-[guanido-¹⁵N₂]-arginine and L-[5-¹³C-3,3,4,4-²H₄]-citrulline to investigate protein and arginine metabolism in various physiological and disease states. nih.gov The data from these tracer studies are analyzed using compartmental models to calculate key metabolic parameters, such as whole-body production rates. diabetesjournals.org

Isotope Tracer(s) UsedObjective of StudyKey Finding
U-¹³C tracers of glutamine, arginine, proline researchgate.netInvestigate relative contributions of precursors to citrulline synthesis.Dietary arginine was found to be the main precursor, accounting for ~40% of circulating citrulline. researchgate.net
L-[guanido-¹⁵N₂]-arginine, L-[5-¹³C-3,3,4,4-²H₄]-citrulline nih.govInvestigate 24-hour protein and arginine metabolism in critically ill children.Revealed high intra-individual variability in amino acid appearance rates. nih.gov
¹⁵N- and ¹³C-labeled glutamine, citrulline, arginine researchgate.netdiabetesjournals.orgAssess whole-body and renal metabolism (intestinal-renal axis).In one study, 91% of total citrulline turnover was derived from glutamine, and the kidneys were responsible for 75% of arginine production from citrulline. researchgate.net

Preclinical Research Models and Mechanistic Investigations of Citrulline

In Vitro Cellular Studies on Citrulline's Biological Effects

In vitro studies utilizing various cell lines have been instrumental in elucidating the mechanisms governing citrulline's entry into cells and its subsequent metabolic fate. Research using the human intestinal epithelial cell line, Caco-2, has shown that L-citrulline uptake is mediated by both sodium-dependent and sodium-independent transport systems. researchgate.net Kinetic analyses in this model revealed the involvement of multiple saturable transport components. researchgate.net Specifically, the B(0,+) system is suggested to be responsible for the Na+-dependent uptake, while the L and b(0,+) systems may handle the Na+-independent transport. researchgate.net

Studies on rat aortic smooth muscle cells (RASMC) have also characterized L-citrulline transport as a saturable process, albeit with a lower affinity compared to L-arginine. nih.gov This suggests that at physiological concentrations, the rate of citrulline transport into these cells is significantly lower than that of arginine. nih.gov In a model of brain capillary endothelial cells (TR-BBB cells), L-citrulline transport was found to be time-dependent but independent of sodium and chloride ions, involving two distinct saturable carrier-mediated systems. nih.gov Further investigation in PAM212 keratinocytes demonstrated that while these cells can take up citrulline, the process is saturable with a higher apparent Km and lower Vmax compared to arginine uptake. researcher.life

Once inside the cell, citrulline serves as a precursor for arginine synthesis through the sequential action of argininosuccinate (B1211890) synthetase (ASS) and argininosuccinate lyase (ASL). nih.govnih.gov This intracellular conversion is a key aspect of citrulline's biological activity, effectively bypassing the extensive first-pass metabolism that orally administered arginine undergoes. nih.gov The newly synthesized arginine can then be utilized for various cellular processes, including the production of nitric oxide (NO) by nitric oxide synthase (NOS). nih.govnih.gov

Kinetic Parameters of L-Citrulline Uptake in Different Cell Models
Cell ModelTransport System(s)Apparent KmVmax
Caco-2 (Human Intestinal Epithelial Cells)Na+-dependent (B0,+), Na+-independent (L, b0,+)0.46 mM (Na+-dependent), 0.67 mM (Na+-independent)3.58 nmol/mg/min (Na+-dependent), 2.16 nmol/mg/min (Na+-independent)
Rat Aortic Smooth Muscle Cells (RASMC)Low-affinity carrier~1.6 mM5.9 pmol/µg protein/min
PAM212 (Keratinocytes)L amino acid transporter850 µM0.7 nmol/106 cells/min

L-citrulline has been shown to modulate several key cell signaling pathways and alter gene expression profiles in various in vitro models. A significant area of research has focused on its role in protein synthesis, particularly through the mTOR pathway. nih.govpsu.edu In L6 myotubes, a skeletal muscle cell line, L-citrulline has demonstrated the potential to impact protein synthesis via mTOR activation. nih.govpsu.edu

In the context of immune response, studies on infantile rat T-cells have revealed that L-citrulline supplementation can modulate regulatory T-cell (Treg) function. frontiersin.org Specifically, L-citrulline treatment was found to increase the production of both IL-10 and TGF-β1, two important anti-inflammatory cytokines. frontiersin.org Furthermore, it was observed to decrease the expression of SMAD7, an inhibitor of the TGF-β signaling pathway, and enhance the expression of FOXP3 and SIRT-1, key regulators of Treg function. frontiersin.org

In human pulmonary artery endothelial cells (PAECs) exposed to hypoxic conditions, L-citrulline has been shown to influence the nitric oxide (NO) signaling pathway. nih.gov While it can improve NO signaling, there is also evidence that at certain concentrations, it might increase the activity of arginase, an enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. nih.gov

In vitro models of the intestinal epithelium have been crucial in demonstrating the protective effects of L-citrulline on intestinal barrier function. Using the IPEC-J2 cell line, derived from piglet jejunal epithelium, researchers have shown that supplementation with L-citrulline can protect the integrity of tight junctions in the intestinal cell monolayer from hypoxia-induced injury. nih.gov This protective effect is mediated, at least in part, by nitric oxide (NO), as L-citrulline serves as a precursor for arginine, the substrate for NO synthesis. nih.gov

The formation of tight intercellular junctions is essential for maintaining the intestinal barrier, and studies have indicated that IPEC-J2 cells form tighter junctions compared to other intestinal cell lines like Caco-2. nih.gov The compromise of this physical barrier is a key factor in the pathophysiology of conditions like necrotizing enterocolitis (NEC). nih.gov Research has highlighted that arginine, synthesized from citrulline, stimulates intestinal cell migration and the recovery of transepithelial resistance in a NO-dependent manner. nih.gov

L-citrulline has demonstrated antioxidant and anti-inflammatory properties in various in vitro settings. In bovine mammary alveolar cells (MAC-T) treated with palmitic acid to induce cellular stress, L-citrulline pretreatment was found to mitigate the increase in intracellular reactive oxygen species (ROS). researchgate.net Furthermore, it downregulated the palmitic acid-induced upregulation of NRF2 mRNA expression, a key regulator of the oxidative stress response. researchgate.net

In hypoxic human pulmonary artery endothelial cells, L-citrulline treatment reduced the production of superoxide (B77818) (O2−), a major ROS. nih.gov This effect was observed across a range of L-citrulline concentrations, indicating a robust antioxidant capacity in this cell type under hypoxic stress. nih.gov

Regarding its anti-inflammatory effects, studies have shown that L-citrulline can modulate the expression of inflammatory cytokines. mdpi.com It has been reported to reduce the production of pro-inflammatory cytokines such as IL-1β and IL-12, while increasing the generation of the anti-inflammatory cytokine IL-10. mdpi.com Additionally, L-citrulline has been shown to induce the expression of anti-inflammatory cytokines like IL-10 and TGF-β, while downregulating pro-inflammatory genes related to leukocyte migration, such as IL-1β and MMP9. mdpi.com

In Vivo Animal Model Systems for Mechanistic Elucidation

Animal models have provided valuable insights into the systemic effects of L-citrulline on metabolic regulation and the function of various organs.

Gut: In a mouse model of intestinal obstruction, pretreatment with a diet containing 0.6% citrulline preserved the integrity of the gut barrier, as evidenced by decreased intestinal permeability and bacterial translocation. researchgate.net Histological analysis showed that citrulline helped to preserve the ileum mucosa. researchgate.net Furthermore, citrulline modulated the immune response by increasing the concentration of secretory IgA. researchgate.net In a mouse model of sepsis, citrulline pretreatment also demonstrated a protective effect on the intestinal mucosal barrier. pjps.pk It significantly decreased endotoxin levels and intestinal mucosal permeability, while increasing the expression of the tight junction proteins claudin-1 and occludin. pjps.pk In broiler chickens, a model without a functional urea (B33335) cycle, dietary supplementation with L-citrulline was shown to support arginine metabolism and promote intestinal function, suggesting its potential as a partial replacement for arginine in the diet. researchgate.net

Kidney: L-citrulline plays a crucial role in the renal synthesis of arginine. nih.gov After being synthesized in the small intestine, citrulline bypasses liver metabolism and is taken up by the kidneys. nih.gov In the proximal tubule cells, citrulline is converted to arginine, which is then released into the systemic circulation for use by other tissues. nih.gov This renal conversion of citrulline to arginine is a rate-limiting step in whole-body arginine synthesis. nih.gov

Muscle: In elderly malnourished rats, L-citrulline supplementation has been shown to increase muscle protein content by stimulating muscle protein synthesis. mdpi.com This effect appears to be specific to muscle tissue, as it does not affect liver protein synthesis or whole-body protein synthesis. mdpi.com L-citrulline may also indirectly influence muscle function by increasing the bioavailability of arginine for nitric oxide (NO) synthesis, which can improve blood flow and mitochondrial respiration. nih.govmdpi.com

Summary of L-Citrulline's Effects in In Vivo Animal Models
Animal ModelConditionKey Findings
MiceIntestinal ObstructionPreserved gut barrier integrity, decreased intestinal permeability and bacterial translocation, preserved ileum mucosa, increased secretory IgA. researchgate.net
MiceSepsisDecreased endotoxin levels and intestinal mucosal permeability, increased expression of claudin-1 and occludin. pjps.pk
Elderly Malnourished RatsMalnutritionIncreased muscle protein content via stimulation of muscle protein synthesis. mdpi.com
Broiler ChickensNormal PhysiologySupported arginine metabolism and promoted intestinal function. researchgate.net

Investigation of Muscle Protein Synthesis and Metabolism in Animal Models

Preclinical research in animal models suggests that citrulline can play a significant role in modulating muscle protein synthesis and metabolism, particularly in conditions of malnutrition. In studies involving malnourished rats, citrulline has been observed to stimulate muscle protein synthesis. For instance, in aged malnourished rats, a diet enriched with citrulline was found to activate the phosphorylation of key proteins in the mTORC1 pathway, S6K1 and 4E-BP1, which are critical for initiating protein synthesis. bohrium.comconsensus.app A positive correlation was observed between the plasma concentration of citrulline and the phosphorylation of S6K1, indicating a dose-dependent effect on this signaling pathway. bohrium.comconsensus.app

Further investigations using isolated epitrochlearis muscles from malnourished rats demonstrated that citrulline could directly enhance muscle protein synthesis. bohrium.comconsensus.app This effect was shown to be dependent on the PI3K/MAPK/mTORC1 signaling pathways, as the presence of inhibitors for these pathways abolished the stimulatory effect of citrulline. bohrium.comconsensus.app In vitro studies using myotube cultures have further elucidated this mechanism, showing that citrulline can increase the phosphorylation of S6K1 and 4E-BP1. bohrium.comconsensus.app

Interestingly, the anabolic effect of citrulline on muscle protein synthesis appears to be particularly relevant under conditions of low protein intake. A study on healthy human participants on a low-protein diet showed that citrulline ingestion enhanced mixed muscle protein synthesis compared to a non-essential amino acid mixture. nih.govnih.gov This suggests that citrulline may have a unique role in preserving muscle mass when dietary protein is limited. The anabolic action of citrulline seems to be independent of insulin (B600854), as its administration did not alter plasma levels of glucose, insulin, C-peptide, or IGF-1. nih.govnih.gov

The proposed mechanism for this effect involves the reallocation of energy towards protein synthesis. Under conditions of serum/amino acid deficiency or energy stress, citrulline has been shown to increase muscle protein synthesis by directing a larger portion of mitochondrially generated ATP specifically to the protein synthesis machinery. nih.gov

Table 1: Effects of Citrulline on Muscle Protein Synthesis in Animal Models

Model System Condition Key Findings Signaling Pathway Implicated
Aged Malnourished Rats (in vivo) Malnutrition Increased phosphorylation of S6K1 and 4E-BP1 in skeletal muscle. bohrium.comconsensus.app mTORC1
Isolated Rat Epitrochlearis Muscle (ex vivo) Malnutrition Enhanced muscle protein synthesis. bohrium.comconsensus.app PI3K/MAPK/mTORC1
Mouse Myotube Culture (in vitro) Serum/Amino Acid Deficiency, Energy Stress Stimulated muscle protein synthesis by reallocating mitochondrial ATP. nih.gov -
Healthy Rats (in vivo) Endurance Training No significant effect on muscle mass or protein content. portlandpress.com -

Analysis of Responses to Physiological Stressors in Animal Models (e.g., heat stress, diet-induced obesity)

Animal models have been instrumental in understanding how citrulline may help mitigate the adverse effects of physiological stressors such as heat stress and diet-induced obesity.

Heat Stress

In models of heat stress, citrulline supplementation has demonstrated protective effects, particularly in skeletal muscle. Severe heat exposure can lead to mitochondrial dysfunction and cell injury. nih.gov Studies on mouse C2C12 myoblasts have shown that L-citrulline can prevent heat-induced mitochondrial fragmentation and preserve mitochondrial membrane potential. cambridge.org The underlying mechanism appears to be mediated by nitric oxide (NO), as L-citrulline increased cellular NO levels, leading to the inhibition of the mitochondrial fission protein Drp1. nih.govcambridge.org This prevention of mitochondrial fission ultimately inhibited heat-induced reactive oxygen species (ROS) overproduction, caspase activation, and apoptotic cell death, thereby improving cell viability under heat stress. nih.govcambridge.org

In avian models, L-citrulline is considered a biomarker for heat stress, as its plasma levels are altered by thermal challenges. nih.gov Supplementation with L-citrulline has been shown to provide thermotolerance in chicks and can lower body temperature. nih.govtandfonline.com These thermoregulatory effects are also linked to the nitric oxide pathway. researchgate.net

Diet-Induced Obesity

In the context of diet-induced obesity (DIO), preclinical studies have yielded more complex results. In C57BL/6 mice fed a high-fat diet, elevated plasma concentrations of citrulline and ornithine were observed, which may indicate impaired hepatic amino acid handling. plos.orgnih.govnih.gov This suggests that endogenous citrulline levels are altered by the metabolic stress of a high-fat diet.

When used as a supplement in obese animal models, L-citrulline has shown some beneficial effects on metabolic parameters. In obese/diabetic KK-Ay mice and high-fat diet-fed SD rats, L-citrulline administration led to a significant reduction in food intake, body weight, and fat tissue mass. jst.go.jp It also appeared to improve glucose and lipid metabolism, as evidenced by decreased free fatty acid and serum insulin levels. jst.go.jp The reduction in food intake may be linked to an increase in the hypothalamic anorexigenic peptide proopiomelanocortin (POMC). jst.go.jp

Furthermore, in obese male mice, chronic L-citrulline supplementation was associated with increased exercise capacity and improved glucose tolerance. duke.edu This was accompanied by an increase in whole-body oxygen consumption, suggesting enhanced mitochondrial function. duke.edu However, the same study also noted that L-citrulline supplementation worsened insulin tolerance and reduced insulin signaling, indicating that its effects on glucose homeostasis in obesity are multifaceted and require further investigation. duke.edu

Table 2: Effects of Citrulline on Responses to Physiological Stressors in Animal Models

Stressor Animal Model Key Findings Potential Mechanism
Heat Stress Mouse C2C12 Myoblasts Prevents mitochondrial fragmentation and cell death. nih.govcambridge.org NO-mediated inhibition of Drp1. nih.govcambridge.org
Heat Stress Broiler Chickens Lowers body temperature and provides thermotolerance. nih.govtandfonline.com Modulation of nitric oxide synthesis. researchgate.net
Diet-Induced Obesity KK-Ay Mice & SD Rats Reduced food intake, body weight, and fat mass; improved glucose and lipid metabolism. jst.go.jp Increased hypothalamic POMC. jst.go.jp

Preclinical Models of Vascular Endothelial Function and Blood Flow Regulation

Preclinical studies in animal models have established a clear link between citrulline administration and the modulation of vascular endothelial function, primarily through its role as a precursor for L-arginine and subsequent nitric oxide (NO) synthesis. The vascular endothelium plays a crucial role in regulating blood flow, and its dysfunction is a key factor in many cardiovascular diseases.

In rodent models, oral administration of L-citrulline has been shown to increase plasma levels of L-arginine and subsequently elevate NO production. nih.gov This increase in NO bioavailability is thought to be a primary mechanism by which citrulline improves endothelial-dependent vasodilation and blood flow. nih.gov For instance, in rats, oral L-citrulline administration increased the delivery of an intravenously administered dye to skeletal muscles, suggesting enhanced tissue perfusion. nih.gov This effect was observed in both normal rats and in a streptozotocin (STZ)-induced type 1 diabetes model, which is characterized by impaired vascular endothelial function. nih.gov

Work in rodent models with reduced L-arginine bioavailability has demonstrated that L-citrulline supplementation, in contrast to L-arginine supplementation, effectively increased NO synthesis and blood flow in the microcirculation. nih.gov Furthermore, in models of hypertension, L-citrulline was able to restore NO levels by increasing the ratio of L-arginine to asymmetric dimethylarginine (ADMA), an endogenous inhibitor of NO synthase. nih.gov

However, the effects of citrulline on blood flow are not always straightforward. One study in healthy young and older human adults with heart failure found that while acute ingestion of citrulline stimulated de novo arginine and NO synthesis, it did not lead to an increase in limb blood flow at rest or after exercise. physiology.orghealthline.com This suggests that the translation of increased NO synthesis to measurable changes in blood flow may depend on the specific physiological context and the population being studied.

Table 3: Effects of Citrulline on Vascular Function in Preclinical Models

Animal Model Condition Key Findings Proposed Mechanism
Normal Rats Healthy Increased plasma L-arginine and NOx; enhanced substance delivery to skeletal muscle. nih.gov Increased NO production. nih.gov
STZ-Induced Diabetic Rats Type 1 Diabetes Increased substance delivery to skeletal muscles. nih.gov Increased NO production. nih.gov
Rodent Models Reduced L-arginine bioavailability Increased NO synthesis and microcirculatory blood flow. nih.gov Bypassing hepatic extraction of arginine.

Renal Function and Metabolism Studies in Animal Systems

Preclinical research, particularly in models of diabetic nephropathy, indicates that citrulline may have protective effects on renal function. Diabetic nephropathy is a serious complication of diabetes characterized by progressive kidney damage. A key contributor to this damage is the dysfunction of endothelial nitric oxide synthase (eNOS), which leads to reduced nitric oxide (NO) availability in the renal vasculature. nih.gov

In a streptozotocin (STZ)-induced type 1 diabetes mouse model, L-citrulline supplementation provided significant protection against kidney damage. nih.govelsevierpure.comresearchgate.net The treated diabetic mice showed markedly reduced urinary albumin excretion, a key indicator of glomerular damage. nih.govresearchgate.net Furthermore, citrulline treatment attenuated the development of tubulointerstitial fibrosis and kidney hypertrophy, which are hallmarks of progressive renal disease. nih.govresearchgate.net

The mechanisms underlying these renoprotective effects are multifaceted. L-citrulline treatment was found to restore the balance between nitric oxide and reactive oxygen species and improve barrier function in cultured human glomerular endothelial cells exposed to high glucose. nih.govresearchgate.net This suggests a direct protective effect on the glomerular filtration barrier.

Interestingly, the study also highlighted an interaction with arginase II (ArgII), the primary arginase isoform in the kidneys. nih.gov L-citrulline treatment led to a sustained elevation of tubular ArgII levels. nih.govresearchgate.net Moreover, citrulline promoted an anti-inflammatory environment, characterized by significantly enhanced plasma levels of the anti-inflammatory cytokine IL-10 and reduced generation of pro-inflammatory cytokines in human proximal tubular cells. nih.govelsevierpure.comresearchgate.net

Another study in a mouse model of kidney mass reduction, simulating live kidney donation, found that dietary supplementation with L-citrulline could prevent the associated increase in blood pressure. ahajournals.org This effect was linked to the modulation of L-arginine metabolism, further supporting the role of the citrulline-arginine-NO pathway in maintaining renal health.

Table 4: Effects of Citrulline on Renal Function in Animal Models

Animal Model Condition Key Renal Outcomes Associated Mechanistic Findings
STZ-Induced Diabetic Mice Type 1 Diabetes Reduced urinary albumin excretion, tubulointerstitial fibrosis, and kidney hypertrophy. nih.govresearchgate.net Increased plasma IL-10; sustained elevation of tubular Arginase II. nih.govresearchgate.net
Human Glomerular Endothelial Cells High Glucose Restored NO/ROS balance and barrier function. nih.govresearchgate.net Direct endothelial protection.
Human Proximal Tubular Cells - Increased IL-10 and reduced pro-inflammatory cytokine generation. nih.govresearchgate.net Anti-inflammatory effects.

Characterization of Citrulline-Containing Bioconjugates and Chemical Tools

Role of Valine-Citrulline Linkers in Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, citrulline plays a crucial role as a component of enzymatically cleavable linkers in antibody-drug conjugates (ADCs). ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They consist of an antibody linked to a biologically active cytotoxic (anticancer) payload. The linker is a critical component that connects the antibody to the cytotoxic drug, ensuring that the ADC remains stable in circulation and releases the payload only upon reaching the target tumor cell. nih.gov

The valine-citrulline (Val-Cit) dipeptide has become a widely used motif in these cleavable linkers. nih.govnih.goviris-biotech.de The primary advantage of the Val-Cit linker lies in its susceptibility to cleavage by lysosomal proteases, particularly cathepsin B, which is often overexpressed in the tumor microenvironment and within cancer cells. nih.govtcichemicals.com

The mechanism of action is as follows:

The ADC binds to a specific antigen on the surface of a cancer cell and is internalized into the cell, typically into a lysosome. nih.govaacrjournals.org

Inside the lysosome, the high concentration of cathepsin B recognizes and cleaves the peptide bond between citrulline and a self-immolative spacer, such as para-aminobenzyloxycarbonyl (PABC). nih.govtcichemicals.com

This cleavage initiates the breakdown of the PABC spacer, which in turn releases the active cytotoxic drug inside the cancer cell, leading to cell death. nih.gov

The inclusion of citrulline in the linker is key to its specificity. Cathepsin B efficiently recognizes and cleaves the peptide bond on the C-terminal side of a citrulline residue. This enzymatic release mechanism allows for the controlled and targeted delivery of the cytotoxic payload, enhancing the therapeutic efficacy against tumor cells while minimizing systemic toxicity to healthy tissues. An example of a clinically approved ADC that utilizes a Val-Cit linker is Adcetris (brentuximab vedotin), which targets the CD30 antigen in certain types of lymphoma.

However, a challenge with Val-Cit linkers is their potential instability in mouse plasma due to cleavage by the extracellular enzyme Carboxylesterase 1C (Ces1c). nih.govaacrjournals.orgscispace.comnih.gov This can lead to premature drug release in preclinical mouse models. researchgate.net To address this, modified linkers, such as the glutamic acid-valine-citrulline (EGCit or EVCit) linker, have been developed. These modified linkers show increased stability in mouse plasma while retaining their susceptibility to cleavage by cathepsin B within the target cell. nih.govresearchgate.net

Design and Application of Chemical Probes for Protein Citrullination

The post-translational modification of arginine to citrulline, known as citrullination or deimination, is catalyzed by a family of enzymes called Protein Arginine Deiminases (PADs). nih.gov Aberrant protein citrullination is implicated in various diseases, including autoimmune disorders and cancer. nih.govnih.gov To study this process, identify citrullinated proteins, and understand the role of PADs, specialized chemical probes have been designed and applied in preclinical research.

A significant challenge in detecting citrullination is the small mass change (less than 1 Da) from arginine to citrulline, which makes it difficult to detect by mass spectrometry. nih.gov To overcome this, probes have been developed that selectively react with the urea group of citrulline, allowing for visualization, enrichment, and identification of citrullinated proteins. researchgate.net

Phenylglyoxal-Based Probes

A prominent class of these probes is based on the phenylglyoxal (B86788) moiety, which chemoselectively labels the urea group of citrulline under acidic conditions. nih.govacs.org

Rhodamine-phenylglyoxal (Rh-PG): This is a fluorescent probe created by linking rhodamine to phenylglyoxal. nih.govnih.govacs.org Rh-PG allows for the direct visualization of citrullinated proteins in gels following electrophoresis. acs.org It offers high sensitivity and has been used to monitor the kinetics of protein citrullination, assess the efficacy of PAD inhibitors, and identify potential disease biomarkers in animal models of ulcerative colitis. nih.govnih.govacs.org

Biotin-phenylglyoxal (Biotin-PG): This probe conjugates biotin (B1667282) to phenylglyoxal. nih.govnih.govacs.org The biotin tag serves as a versatile handle for various applications. It can be used as a surrogate for anti-citrulline antibodies in Western blotting by detecting it with streptavidin-conjugated enzymes. nih.govnih.gov More importantly, biotin-PG allows for the enrichment and isolation of citrullinated proteins from complex biological mixtures, such as cell lysates, using streptavidin-coated beads. nih.govacs.org This affinity purification is crucial for the subsequent identification of novel citrullinated proteins by mass spectrometry. nih.govnih.gov Using this approach, numerous new PAD substrates have been identified, including many proteins involved in RNA splicing. nih.govnih.govacs.org

Other developments in probe design include "turn-on" and "turn-off" fluorescent probes based on glyoxal (B1671930) scaffolds, which change their fluorescence properties upon reacting with citrulline, providing a means to quantify citrullination levels. rsc.org These chemical tools are invaluable for advancing our understanding of the roles that protein citrullination plays in health and disease. nih.gov

Table 5: Chemical Probes for Protein Citrullination

Probe Name Reactive Moiety Reporter Tag Primary Application(s)
Rhodamine-phenylglyoxal (Rh-PG) Phenylglyoxal Rhodamine (Fluorescent) Visualization of citrullinated proteins in gels; kinetic analysis; monitoring PAD inhibitor efficacy. nih.govnih.govacs.org
Biotin-phenylglyoxal (Biotin-PG) Phenylglyoxal Biotin Western blot detection (antibody surrogate); enrichment and isolation of citrullinated proteins for identification. nih.govnih.govacs.org
Glyoxal-fluorescein hybrids Glyoxal Fluorescein (Fluorescent) "Turn-on" fluorescence detection of citrullination. rsc.org

Table of Compounds

Compound Name
Z,D-Citrulline
Valine
Arginine
Ornithine
Nitric Oxide
Rhodamine
Phenylglyoxal
Biotin
Monomethyl auristatin E (MMAE)
Wortmannin
Rapamycin (B549165)
PD-98059
LY-294002
Streptozotocin
Asymmetric dimethylarginine (ADMA)
Interleukin-10 (IL-10)

Theoretical and Computational Studies of Citrulline

Molecular Modeling and Electronic Structure Analysis of Citrulline

Molecular modeling and electronic structure analysis utilize computational techniques to investigate the inherent properties of the citrulline molecule. These studies provide fundamental data regarding its geometry, energy landscape, and electronic distribution.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. DFT calculations have been applied to citrulline to determine its optimized molecular structure, electronic properties, and spectroscopic characteristics. Studies have employed various DFT functionals, such as PBEPBE, PBE0, HSE06, and mPW1PW91, along with different basis sets like LANL2DZ and 6-31G(d), to accurately model the molecule mdpi.comresearchgate.netresearchgate.netmdpi.com.

DFT calculations can predict molecular geometries, bond lengths, and angles. They are also instrumental in calculating electronic properties such as molecular electrostatic potential (MEP), which reveals the charge distribution and potential sites for interaction mdpi.com. Furthermore, DFT is used to simulate vibrational frequencies, allowing for the theoretical prediction and assignment of bands in experimental Infrared (IR) and Raman spectra mdpi.commdpi.comresearchgate.net. Electronic absorption spectra (UV-Vis) can also be calculated using Time-Dependent DFT (TD-DFT), providing insights into the electronic transitions within the molecule mdpi.comresearchgate.netresearchgate.netmdpi.com. Solvation effects, particularly important for biological molecules like citrulline, can be included in DFT calculations using implicit solvation models such as the universal solvation model based on solute electron density (SMD) mdpi.com.

Theoretical studies using methods like Atoms-in-Molecules (AIM) and Hirshfeld surface analysis complement DFT calculations by providing a detailed characterization of non-covalent interactions within citrulline crystals or its complexes mdpi.commdpi.comresearchgate.netugr.esdntb.gov.ua. These analyses help in understanding the nature and strength of interactions such as hydrogen bonds, which are crucial for crystal packing and molecular stability mdpi.com.

Conformational Analysis and Energetics

Conformational analysis investigates the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds and the relative energies associated with these conformations ic.ac.uk. For citrulline, computational studies, including periodic DFT calculations, have been used to analyze the conformational flexibility of its various solid forms, such as anhydrous polymorphs, monohydrates, and dihydrates researchgate.netresearchgate.netresearchgate.netresearchgate.net.

These studies have revealed that citrulline can exist in different conformations within its crystal structures, and the specific conformation can influence the crystal packing and stability researchgate.netresearchgate.net. The relative stability of different hydrated forms of L-citrulline has been assessed computationally, indicating an order of stability, for instance, dihydrate > anhydrous > monohydrate, based on relative binding energies researchgate.netresearchgate.netresearchgate.net. Computational analysis of conformational flexibility has also been used to understand the transformation between different solid forms upon dehydration researchgate.net. Comparing experimental (e.g., X-ray diffraction) and theoretically calculated structures allows for the validation of computational models and provides insights into conformational differences in different environments (e.g., gas phase vs. crystal) mdpi.com.

Dynamics Simulations of Citrulline and its Interactions with Biomolecules

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. By simulating the movement of atoms and molecules over time, MD simulations can provide insights into conformational changes, flexibility, and interactions with other molecules.

While standalone MD simulations focusing solely on the dynamics of a single citrulline molecule in solution are not extensively detailed in the provided search results, MD simulations have been widely applied to study the behavior of citrulline residues within peptides and proteins and their interactions with biological targets. For example, MD simulations have been used to investigate the impact of citrullination (the conversion of arginine to citrulline) on the structure and dynamics of peptides and their binding to major histocompatibility complex (MHC) proteins, specifically HLA-DRB1 alleles, which are relevant in conditions like rheumatoid arthritis nih.gov.

Coordination Chemistry of Citrulline with Metal Ions

Citrulline, as an amino acid, possesses functional groups that can coordinate with metal ions, forming metal complexes. Its coordination chemistry is of interest due to the potential biological roles of metal-amino acid complexes and the possibility of developing new metallodrugs.

Experimental and Theoretical Characterization of Metal-Citrulline Complexes

Citrulline can act as a ligand through its carboxylic acid group, amine group, and potentially the ureide group in its side chain mdpi.comresearchgate.netmdpi.comresearchgate.netugr.esdntb.gov.ua. Experimental techniques such as single-crystal X-ray diffraction, UV-Vis, Infrared (IR), and Raman spectroscopy, and mass spectrometry are used to synthesize and characterize metal-citrulline complexes, determining their solid-state structure, bonding, and spectroscopic properties mdpi.commdpi.comresearchgate.netugr.esdntb.gov.uanih.gov.

Theoretical methods, particularly DFT calculations, are crucial for complementing experimental characterization. DFT can predict the optimized structures of metal-citrulline complexes, calculate binding energies, and simulate spectroscopic properties (IR, Raman, UV-Vis, NMR) to aid in the assignment of experimental data mdpi.comresearchgate.netmdpi.comresearchgate.netdntb.gov.uanih.gov. For example, DFT calculations have been used to characterize copper complexes with citrulline, including a polymeric bis-citrullinato complex, [Cu(Citr)2]n, and a mononuclear mixed-ligand complex, [Cu(Bipy)(Citr)(H2O)(NO3)]·H2O (where Bipy is 2,2'-bipyridine) mdpi.commdpi.comresearchgate.netdntb.gov.uanih.gov. These studies have described the coordination environment around the metal center, bond lengths, and angles, often revealing distorted geometries mdpi.comnih.gov. Non-covalent interactions within these complexes and their crystal lattices have also been analyzed using computational tools like AIM and Hirshfeld surface analysis mdpi.commdpi.comresearchgate.netugr.esdntb.gov.ua.

Influence of Stereochemistry (Z,D- and L-forms) on Complex Formation and Structure

The stereochemistry of amino acids, specifically the L- and D-forms, can significantly influence their coordination behavior and the resulting structure and properties of metal complexes. While standard biological citrulline is the L-isomer, the D-isomer also exists and can be involved in complex formation.

Experimental studies on metal-citrulline complexes have sometimes revealed the presence of both D- and L-isomers within the same crystal structure, even when the synthesis started with a single isomer mdpi.comresearchgate.netugr.esdntb.gov.uaresearchgate.net. For instance, the crystal structure of the [Cu(Bipy)(Citr)(H2O)(NO3)]·H2O complex was found to contain both R(D) and S(L) isomers of citrulline, crystallizing in the triclinic P-1 space group, which contains an inversion center necessitating the presence of both enantiomers mdpi.comresearchgate.netugr.esdntb.gov.ua. In another case, a polymeric copper bis-citrullinato complex synthesized from L-citrulline unexpectedly crystallized with D-isomers researchgate.net.

Chelation Properties and Ligand Behavior of the Ureide Group

Theoretical and computational studies have provided significant insights into the chelation properties and ligand behavior of the ureide functional group within the citrulline molecule. While citrulline is known to act as a Lewis donor through its carboxylic and amine groups, particularly in its zwitterionic form in aqueous solutions, computational analyses highlight the "non-innocent" nature of the terminal ureide group, indicating its capacity to also participate in coordination with metal ions. nih.govnih.govfishersci.atfishersci.caguidetopharmacology.orgsigmaaldrich.comuni-freiburg.deuni-freiburg.de

Computational tools, such as Density Functional Theory (DFT), Atoms-In-Molecules (AIM), and Hirshfeld surface analysis, have been extensively employed to investigate the electronic structure, molecular geometry, and non-covalent interactions within citrulline and its metal complexes. nih.govfishersci.atfishersci.caguidetopharmacology.orgsigmaaldrich.comuni-freiburg.de These methods allow for a detailed examination of the nature of the interactions between the ureide group and metal centers at an atomic and electronic level.

Detailed research findings from computational studies on metal complexes of citrulline demonstrate the involvement of the ureide group in coordination. For instance, in the copper bis-citrullinato complex, theoretical studies, in agreement with experimental crystal structure data, reveal that the oxygen atom of the ureide moiety occupies axial positions around the copper(II) ion. nih.govnih.govfishersci.atuni-freiburg.deuni-freiburg.de This coordination through the ureide oxygen contributes to the polymeric and insoluble nature of this specific copper complex. nih.govnih.govfishersci.atuni-freiburg.deuni-freiburg.de The computational analyses, including DFT calculations, have confirmed the distorted octahedral geometry around the Cu(II) center in this complex, with the ureide oxygen participating in the coordination sphere. fishersci.at

Molecular electrostatic potential (MEP) maps generated through computational methods further illustrate the potential ligand behavior of the ureide group. These maps show negative charge density regions (nucleophilic zones) located on the ureide group, alongside the carboxylate group, indicating their susceptibility to interact with electrophilic centers, such as metal cations. fishersci.ca

Although some studies on palladium(II) complexes with citrulline primarily describe coordination through the amino and carboxylate groups in a square planar geometry, the acknowledgment of the ureide group as "non-innocent" in various contexts suggests its potential for involvement in coordination depending on the metal ion, oxidation state, and reaction conditions. fishersci.at

Here is a summary of research findings related to the ureide group's chelation properties based on theoretical and computational studies:

Metal IonComplex Studied (Example)Ureide Group InvolvementCoordination Site (Ureide)Computational Methods UsedKey Finding Related to UreideSource(s)
Cu(II)[Cu(Citr)2]nYesOxygen atomDFT, AIM, Hirshfeld surface analysisOccupies axial positions, contributes to polymeric structure, distorted octahedral geometry confirmed. nih.govnih.govfishersci.atuni-freiburg.deuni-freiburg.de
Various (Hg(II), Cu(II), Zn(II), Co(II), Ni(II))Ternary and Quaternary ComplexesIndicated as potentially coordinatingNot explicitly specified in search snippets for these complexes, but general potential highlighted.SCOGS (for stability constants), Potentiometric studiesComplex formation involving citrulline observed.
Pd(II)[Pd(Citr)2]Described as "non-innocent"Not the primary chelating site in reported square planar complex.Powder X-ray diffraction, simulated annealing (primarily experimental structure)Potential for involvement depending on conditions. fishersci.at

Future Directions and Emerging Research Avenues in Citrulline Studies

Elucidation of Direct Citrulline-Mediated Mechanisms Beyond its Role as an Arginine Precursor

While the function of L-citrulline as a precursor for L-arginine synthesis is well-established, emerging research is beginning to uncover direct, arginine-independent roles for citrulline and the post-translational modification known as citrullination. This process, catalyzed by peptidylarginine deiminases (PADs), converts arginine residues within proteins to citrulline. This modification can have profound effects on protein structure and function, as it results in the loss of a positive charge and a change in the residue's hydrogen bonding capabilities.

These structural alterations can, in turn, influence a variety of cellular processes. For instance, the citrullination of histones can antagonize arginine methylation, thereby playing a role in the epigenetic regulation of gene expression by modulating chromatin structure. Furthermore, citrullination has been implicated in the regulation of apoptosis, epithelial terminal differentiation, and the formation of neutrophil extracellular traps (NETs), a critical component of the innate immune response. The misidentification of citrullinated "self" peptides as "non-self" by the immune system is a key factor in the pathogenesis of autoimmune diseases like rheumatoid arthritis. These findings underscore the importance of investigating citrulline's direct effects on cellular signaling and function, independent of its contribution to the arginine pool.

Advanced Omics Approaches for Comprehensive Citrulline Profiling (Citrullinome)

The "citrullinome" refers to the complete set of citrullinated proteins within a cell, tissue, or organism. The comprehensive analysis of the citrullinome is crucial for understanding the widespread impact of this post-translational modification. High-resolution mass spectrometry (MS)-based proteomics has become an invaluable tool for the unbiased, large-scale identification and quantification of citrullination sites. This approach allows for the confident distinction of citrullination from other modifications with similar mass shifts, such as the deamidation of asparagine and glutamine.

Recent proteomic studies have successfully mapped numerous citrullination sites on hundreds of human proteins across various tissues, significantly expanding our knowledge of the proteins susceptible to this modification. For example, a recent study identified over 150 novel citrullinated proteins in samples from rheumatoid arthritis patients, including several serine protease inhibitors (SERPINs) and metabolic enzymes, and demonstrated that citrullination can modulate their activity. The continued application of these advanced "omics" technologies will be essential for creating a comprehensive catalog of citrullinated proteins and for understanding how the citrullinome is altered in different physiological and pathological states.

Development of Innovative Methodologies for Stereoisomer-Specific Analysis and Functional Characterization of D-Citrulline

Currently, the vast majority of research has focused on L-citrulline, the more common stereoisomer. The physiological relevance and metabolic pathways of D-citrulline remain largely unexplored. A significant hurdle in this area is the lack of methodologies for the stereoisomer-specific analysis of citrulline. The development of such techniques is a critical next step for understanding the potential roles of D-citrulline.

Future research in this area will likely involve the development of chiral chromatography methods, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with chiral stationary phases, to separate and quantify L- and D-citrulline in biological samples. Additionally, the synthesis of stereoisomer-specific chemical probes could enable the targeted labeling and visualization of D-citrulline-containing molecules. Once these analytical tools are established, they can be applied to investigate the metabolic fate of D-citrulline and to identify any unique functional roles it may have.

Exploration of Novel Biochemical Pathways and Unidentified Physiological Roles Involving Citrulline

Beyond its established roles in the urea (B33335) cycle and as a precursor for nitric oxide (NO) synthesis, citrulline is implicated in a growing number of physiological and pathological processes. The conversion of arginine to citrulline is a key step in the production of NO, a critical signaling molecule involved in vasodilation and various other physiological functions. However, the widespread expression of PAD enzymes and the presence of citrullinated proteins in numerous tissues suggest the existence of yet-to-be-discovered biochemical pathways and physiological functions.

For example, citrullination has been linked to the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease and multiple sclerosis, as well as various forms of cancer. In the context of cancer, protein citrullination may play a significant role in tumor progression and signaling within the tumor microenvironment. Furthermore, some bacteria have been shown to produce citrulline, indicating its involvement in microbial metabolism and host-pathogen interactions. Future research should focus on identifying the specific enzymes and signaling cascades that are regulated by citrullination and on elucidating the functional consequences of these novel pathways in both health and disease.

Application of Advanced Chemical Biology Tools for Investigating Citrulline Pathways and Modifications

The development of sophisticated chemical biology tools is revolutionizing the study of citrulline. Activity-based protein profiling (ABPP) has emerged as a powerful technique for studying the PAD enzymes that catalyze citrullination. ABPP utilizes chemical probes that covalently bind to the active site of these enzymes, allowing for their detection, quantification, and the screening of potential inhibitors.

In addition to probes targeting PADs, researchers have developed citrulline-specific chemical probes. These probes, often based on phenylglyoxal (B86788) derivatives, selectively react with the ureido group of citrulline, enabling the detection and visualization of citrullinated proteins in complex biological samples. For instance, rhodamine-phenylglyoxal (Rh-PG) is a fluorescent probe that has been used to monitor protein citrullination, determine kinetic parameters of PAD substrates, and identify disease biomarkers. More recent innovations include the development of modular chemical probes with improved sensitivity and "turn-on" fluorescent probes that exhibit a change in fluorescence upon reacting with citrulline. The continued refinement and application of these chemical tools will be instrumental in dissecting the intricate pathways and modifications involving citrulline.

Integration of Computational Modeling with Experimental Research for Predictive Biology

The integration of computational modeling with experimental research offers a powerful approach to unraveling the complexities of citrulline metabolism. Systems biology approaches, which involve the construction of mathematical models of metabolic networks, can be used to simulate and predict the flow of metabolites through various pathways.

Q & A

Q. How can researchers ensure reproducibility of this compound's biological activity across different laboratory settings?

  • Methodological Answer: Standardize cell culture conditions (passage number, serum batches), use certified reference materials (USP-grade compounds), and adopt blinded analysis protocols. Inter-laboratory ring trials with shared protocols (e.g., SOPs for NOS activity assays) minimize technical variability .

Ethical and Translational Considerations

Q. What ethical frameworks guide preclinical studies of this compound in disease models involving vulnerable populations?

  • Methodological Answer: Follow ARRIVE 2.0 guidelines for animal studies, prioritizing non-invasive biomarkers (e.g., serum citrulline levels over terminal sampling). For human-derived cells, ensure IRB approval and adherence to HIPAA/GDPR standards. Transparent reporting of negative results reduces publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.